(S,R,S)-AHPC-Boc
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4O5S/c1-16-21(37-15-29-16)18-10-8-17(9-11-18)13-28-23(33)20-12-19(32)14-31(20)24(34)22(26(2,3)4)30-25(35)36-27(5,6)7/h8-11,15,19-20,22,32H,12-14H2,1-7H3,(H,28,33)(H,30,35)/t19-,20+,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNFPFFOAWITLF-RZUBCFFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-AHPC-Boc in PROTACs: A Deep Dive into the Mechanism of Action
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[3] A critical component of many successful PROTACs is the E3 ligase ligand, which serves to recruit an E3 ubiquitin ligase to the target protein. Among the most widely used E3 ligase ligands is (S,R,S)-AHPC-Boc, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound in PROTACs, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular events.
The Core Mechanism: Hijacking the VHL E3 Ligase
This compound functions as the VHL-binding moiety within a PROTAC molecule. The von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^). Under normal physiological conditions, VHL recognizes and binds to hydroxylated hypoxia-inducible factor-1α (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome. PROTACs containing this compound effectively hijack this natural process.
The PROTAC molecule, being heterobifunctional, possesses two key binding domains connected by a linker: one end binds to the target protein of interest (POI), and the other, featuring the this compound motif, binds to VHL. This simultaneous binding event brings the POI into close proximity with the VHL E3 ligase complex, forming a key intermediate known as the ternary complex (POI-PROTAC-VHL). The formation of a stable and productive ternary complex is a critical determinant of a PROTAC's efficacy.
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome then unfolds and degrades the tagged POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Quantitative Analysis of this compound Based PROTACs
Below is a summary of representative quantitative data for PROTACs utilizing VHL ligands derived from the (S,R,S)-AHPC scaffold.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | VHL Ligand Base |
| ARD-266 | Androgen Receptor | LNCaP, VCaP, 22Rv1 | 0.2 - 1 | Not Reported | (S,R,S)-AHPC derivative |
| ARV-771 | BET Proteins | CRPC cells | < 1 | Not Reported | (S,R,S)-AHPC-Me |
| GMB-475 | BCR-ABL1 | Ba/F3 | 1110 (IC50) | Not Reported | (S,R,S)-AHPC |
| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 | 99 | (S,R,S)-AHPC-Me |
Note: The table presents data for PROTACs based on the (S,R,S)-AHPC core structure. Direct comparisons should be made with caution due to variations in the linker and target protein ligand.
Experimental Protocols
The characterization of PROTACs involving this compound relies on a suite of biophysical and cell-based assays to elucidate their mechanism of action and quantify their efficacy.
Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
-
Objective: To determine the binding affinities and kinetics of the PROTAC to VHL and the target protein individually, and to characterize the formation and stability of the ternary complex.
-
Methodology:
-
Immobilization: Covalently immobilize the VHL E3 ligase complex onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the this compound-containing PROTAC over the immobilized VHL to determine the binary binding affinity (Kd).
-
Separately, immobilize the target protein and inject the PROTAC to determine its affinity for the target.
-
-
Ternary Complex Analysis:
-
Pre-incubate the PROTAC with a saturating concentration of the target protein.
-
Inject this mixture over the immobilized VHL. The resulting binding signal represents the formation of the ternary complex.
-
By comparing the binding response in the presence and absence of the target protein, the cooperativity of ternary complex formation can be determined.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to calculate association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binary and ternary complex formations.
-
Methodology:
-
Sample Preparation: Prepare purified VHL, target protein, and the PROTAC in the same matched buffer to minimize heats of dilution.
-
Binary Titration:
-
Load the PROTAC into the syringe and the VHL or target protein into the sample cell.
-
Perform a series of injections and measure the heat change after each injection.
-
-
Ternary Titration:
-
To measure the affinity of the target protein to the pre-formed PROTAC-VHL complex, load the target protein into the syringe and a mixture of VHL and PROTAC in the sample cell.
-
-
Data Analysis: Integrate the heat-flow peaks and fit the data to a suitable binding model to extract the thermodynamic parameters.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in a high-throughput format.
-
Objective: To quantify the formation of the POI-PROTAC-VHL ternary complex in solution.
-
Methodology:
-
Reagent Preparation:
-
Label the VHL protein with a donor fluorophore (e.g., Terbium cryptate).
-
Label the target protein with an acceptor fluorophore (e.g., d2).
-
-
Assay Procedure:
-
Incubate the labeled VHL, labeled target protein, and the PROTAC at various concentrations in a microplate.
-
If a ternary complex is formed, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.
-
-
Data Acquisition and Analysis: Measure the TR-FRET signal using a plate reader. The signal intensity is proportional to the amount of ternary complex formed. A bell-shaped curve is often observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect" where binary complexes predominate.
-
Western Blotting for Protein Degradation Quantification
Western blotting is a standard technique to measure the levels of a specific protein in cell lysates.
-
Objective: To determine the DC50 and Dmax of the PROTAC in a cellular context.
-
Methodology:
-
Cell Treatment: Culture cells and treat them with a range of concentrations of the PROTAC for a specific duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific to the target protein.
-
Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to normalize for protein loading.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Visualizing the Mechanism of Action
To further elucidate the molecular events orchestrated by this compound-containing PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
(S,R,S)-AHPC-Boc: A Technical Guide to a Key VHL Ligand for Targeted Protein Degradation
(S,R,S)-AHPC-Boc , also known as VH032-Boc , is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of this compound, its function, and its application in targeted protein degradation for researchers, scientists, and drug development professionals.
Core Function: A Hook for Protein Degradation
The primary function of this compound is to act as a molecular "hook" that recruits the VHL E3 ligase machinery.[1][2] In the context of a PROTAC, this compound is chemically linked to a separate ligand that binds to a specific protein of interest (POI). This bifunctional nature of the PROTAC brings the POI into close proximity with the VHL E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The tert-butyloxycarbonyl (Boc) protecting group on the molecule allows for its strategic incorporation during the synthesis of more complex PROTAC molecules.
Physicochemical and Binding Properties
This compound and its parent compound, VH032, have been characterized for their binding affinity to the VHL protein complex. This interaction is fundamental to its function in recruiting the E3 ligase.
| Compound | Parameter | Value | Assay Method | Reference |
| This compound (BOC-VH032) | Kᵢ | 2.1 µM | TR-FRET | [1] |
| IC₅₀ | 4.9 µM | TR-FRET | [1] | |
| VH032 (parent compound) | Kd | 185 nM | Not Specified | |
| Kᵢ | 33.4 nM | TR-FRET | ||
| IC₅₀ | 77.8 nM | TR-FRET |
Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₂₇H₃₈N₄O₅S |
| Molecular Weight | 530.68 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
PROTAC-Mediated Protein Degradation Pathway
The signaling pathway initiated by a PROTAC incorporating this compound involves the hijacking of the cellular ubiquitin-proteasome system.
References
(S,R,S)-AHPC-Boc: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-Boc, also known as VH032-Boc, is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). As a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, it serves as a critical component for inducing the degradation of target proteins through the ubiquitin-proteasome system. This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Chemical Properties
This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the tables below.
General Properties
| Property | Value |
| Molecular Formula | C₂₇H₃₈N₄O₅S |
| Molecular Weight | 530.68 g/mol |
| CAS Number | 1448189-98-7 |
| Appearance | White to off-white solid |
Solubility
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (≥ 188.44 mM) |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (≥ 4.71 mM)[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 4.71 mM)[1] |
Note: For in vivo applications, it is recommended to prepare fresh solutions. If precipitation occurs, warming and/or sonication can be used to aid dissolution.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The overall strategy involves the preparation of the key chiral intermediate, (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, followed by a series of amide bond formations and a final reductive amination.
Overall Synthesis Scheme
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
This procedure follows established methods for the Boc protection of amino acids.
-
Dissolution: Suspend trans-4-hydroxy-L-proline (1 equivalent) in a mixture of dioxane and water.
-
Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the suspension.
-
Basification: Slowly add 1N sodium hydroxide (NaOH) solution while stirring, maintaining the pH between 9 and 10.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane. Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with 1N hydrochloric acid (HCl). Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound.
General Protocol for Amide Coupling (HATU/HOBt)
This protocol is applicable to the coupling steps in the synthesis of this compound.
-
Activation: Dissolve the carboxylic acid (1 equivalent), HATU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Basification: Add N,N-diisopropylethylamine (DIPEA, 2-3 equivalents) to the mixture and stir for 10-15 minutes at room temperature.
-
Addition of Amine: Add the amine component (1 equivalent) to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Boc Deprotection (TFA)
This protocol is used to remove the Boc protecting group from the pyrrolidine nitrogen.
-
Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM).
-
Acidification: Add trifluoroacetic acid (TFA, 10-50% v/v in DCM) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring completion by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of residual acid. The resulting TFA salt is often used in the next step without further purification.
Signaling Pathway in PROTAC Technology
This compound functions as the VHL-binding moiety in a PROTAC molecule. The PROTAC hijacks the cell's natural protein disposal system to selectively degrade a target protein.
Caption: VHL-mediated protein degradation by a PROTAC.
Stability and Reactivity
Stability
The stability of this compound should be assessed under various conditions to ensure its integrity during storage and handling.
-
Solid State Stability: Store in a well-closed container at -20°C for long-term storage.
-
Solution Stability: Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. For in vivo experiments, it is advisable to prepare fresh solutions.
Reactivity
The primary reactive sites of this compound are the carboxylic acid and the Boc-protected amine. The carboxylic acid can be activated for amide bond formation. The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions to liberate the free amine for further functionalization.
Experimental Protocols for Chemical Property Determination
Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, buffer, or organic solvent) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Analysis: Dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mM).
Stability Testing in Different pH Buffers
-
Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into a series of aqueous buffers with different pH values (e.g., pH 2, 4, 7.4, and 9) to a final concentration.
-
Time Points: Incubate the solutions at a constant temperature (e.g., 37 °C). At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each buffer solution.
-
Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition. The degradation rate constant and half-life can be calculated from these data.
Photostability Testing
This protocol is based on the ICH Q1B guideline.
-
Sample Preparation: Place a sample of solid this compound and a solution in a chemically inert, transparent container.
-
Light Exposure: Expose the samples to a light source that provides a combination of visible and ultraviolet (UV) light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Control Samples: Protect identical samples from light with a light-opaque cover to serve as dark controls.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples for any physical changes and for the formation of degradation products using a validated stability-indicating HPLC method.
-
Evaluation: Compare the results from the exposed and control samples to determine the extent of photodegradation.
This technical guide provides a comprehensive overview of the synthesis and key chemical properties of this compound. The detailed protocols and diagrams are intended to support researchers in the effective utilization of this important molecule in the field of targeted protein degradation.
References
The Role of (S,R,S)-AHPC-Boc in VHL-Mediated Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Among the most utilized E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) tumor suppressor. This technical guide provides an in-depth examination of (S,R,S)-AHPC-Boc, a widely used VHL ligand, and its central role in VHL-mediated protein degradation. We will delve into the quantitative aspects of its interaction with VHL, detailed experimental protocols for its characterization, and the signaling pathways it initiates.
This compound, also known as VH032-Boc, serves as a high-affinity "hook" to engage the VHL E3 ligase complex.[1][2] By incorporating this moiety into a PROTAC, researchers can effectively tether a target protein to the VHL complex, initiating a cascade of events that leads to the target's ubiquitination and subsequent degradation by the proteasome.[3] This guide will provide the foundational knowledge and practical methodologies for researchers seeking to leverage this compound in their drug discovery and chemical biology endeavors.
Quantitative Data Presentation
| Ligand | Binding Affinity (Kd) to VHL | Method | Reference |
| VH032 | 185 nM | Not Specified | [4] |
| VH101 | 44 nM | Not Specified | [4] |
| VH298 | 90 nM | Not Specified | |
| VHL-IN-1 | 37 nM | Not Specified | |
| FAM-DEALA-Hyp-YIPD (HIF-1α peptide) | 180 nM (Ki) | Fluorescence Polarization |
| PROTAC | Target Protein | VHL Ligand | Degradation Potency (DC50) | Cell Line | Reference |
| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC | 1.11 µM (IC50) | Ba/F3 | |
| ARV-771 | BET proteins | (S,R,S)-AHPC-Me | <1 nM | CRPC cells | |
| MZ1 | BRD4 | VH032 | Not Specified | Not Specified |
Signaling Pathways and Experimental Workflows
The recruitment of the VHL E3 ligase complex by this compound is the initiating step in a well-defined signaling cascade that culminates in the degradation of the target protein. The following diagrams, rendered in Graphviz DOT language, illustrate this pathway and the associated experimental workflows for its investigation.
Caption: VHL-mediated protein degradation pathway initiated by a PROTAC.
Caption: Key experimental workflows for characterizing VHL-based PROTACs.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of this compound and its corresponding PROTACs.
Fluorescence Polarization (FP) Competition Assay for VHL Binding
This assay is used to determine the binding affinity of unlabeled ligands, such as this compound, to the VHL complex by measuring their ability to displace a fluorescently labeled VHL ligand.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL probe (e.g., FAM-DEALA-Hyp-YIPD or a commercial equivalent like BDY FL VH032)
-
This compound or other test compounds
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% (v/v) Tween-20)
-
Black, low-binding 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the VBC complex to a final concentration of 2X the desired assay concentration in Assay Buffer.
-
Dilute the fluorescent probe to a 2X final concentration in Assay Buffer. The final concentration should ideally be at or below its Kd for VHL to ensure assay sensitivity.
-
Prepare a serial dilution of this compound and other test compounds in Assay Buffer containing a constant percentage of DMSO (e.g., 1%).
-
-
Assay Plate Setup:
-
Add 10 µL of the 2X VBC complex solution to each well of the 384-well plate.
-
Add 5 µL of the serially diluted test compounds or vehicle control (DMSO) to the respective wells.
-
Add 5 µL of the 2X fluorescent probe solution to all wells.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FAM).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which requires the Kd of the fluorescent probe.
-
In Vitro VHL-Mediated Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of a target protein by the VHL E3 ligase complex.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant human ubiquitin
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant target protein
-
PROTAC molecule
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the target protein and ubiquitin
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer: E1 enzyme, E2 enzyme, ubiquitin, VBC complex, and the target protein.
-
Add the PROTAC molecule at the desired concentration. Include a vehicle control (DMSO) and a no-PROTAC control.
-
Initiate the reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the target protein to visualize a ladder of higher molecular weight bands corresponding to the polyubiquitinated target.
-
Alternatively, probe with an anti-ubiquitin antibody to confirm the presence of ubiquitinated species.
-
Cellular Degradation Assay (Western Blot)
This is the standard method to quantify the extent of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC molecule
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against the target protein and a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Conclusion
This compound is a cornerstone molecule in the development of VHL-recruiting PROTACs. Its high affinity for the VHL E3 ligase enables the effective hijacking of the ubiquitin-proteasome system for targeted protein degradation. This guide has provided a comprehensive overview of its role, including quantitative binding data of its parent compound, detailed experimental protocols for its characterization in binding and degradation assays, and visual representations of the underlying biological pathways. By understanding these fundamental principles and methodologies, researchers are well-equipped to design and evaluate novel PROTACs for a wide range of therapeutic targets, ultimately advancing the field of targeted protein degradation and bringing new medicines to patients in need.
References
(S,R,S)-AHPC-Boc as a von Hippel-Lindau Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Boc, also known as VH032-Boc, is a synthetic ligand designed to interact with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a crucial chemical tool, primarily in the development of Proteolysis-Targeting Chimeras (PROTACs). The tert-butyloxycarbonyl (Boc) protecting group on the primary amine of the tert-leucine residue plays a key role in its application, rendering it a stable intermediate for the synthesis of more complex molecules. This guide provides an in-depth overview of this compound, its interaction with VHL, and its application in targeted protein degradation, supported by quantitative data, experimental protocols, and pathway visualizations.
The VHL protein is a critical component of the cellular machinery that senses and responds to changes in oxygen levels.[1] It functions as the substrate recognition subunit of the Cullin-2 RING E3 ubiquitin ligase complex.[1] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), a key transcription factor. This binding leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low.[1]
This compound and its derivatives are designed to mimic the hydroxylated proline residue of HIF-1α, allowing them to bind to the same pocket on the VHL protein. This characteristic makes them invaluable for hijacking the VHL E3 ligase to degrade other proteins of interest when incorporated into a PROTAC.
Biochemical and Biophysical Data
This compound itself is a protected form of a more active VHL ligand. The presence of the Boc group significantly impacts its binding affinity for VHL. While quantitative binding data for the Boc-protected form is not extensively reported in the literature, it is understood that N-terminal protection of the core VHL ligand leads to a substantial decrease in binding affinity. This is because the free amine is a key interaction point within the VHL binding pocket. Consequently, this compound is best considered a synthetic intermediate rather than a high-affinity VHL binder. Upon deprotection to reveal the free amine (yielding (S,R,S)-AHPC or VH032), the affinity for VHL is dramatically increased.
For context, the binding affinities of the deprotected ligand (VH032) and other relevant VHL ligands are presented below. These values are typically determined using techniques such as Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
| Compound | VHL Binding Affinity (Kd or IC50) | Method | Notes |
| This compound | Not Reported (Expected to be low µM to mM) | - | Boc-protection significantly reduces binding affinity. Primarily used as a synthetic intermediate. |
| VH032 (deprotected) | 185 nM (Kd) | ITC | The active form of the ligand with a free N-terminal amine. |
| VHL-IN-1 | 37 nM (Kd) | - | A potent VHL inhibitor. |
| VL285 | 0.34 µM (IC50) | - | A commonly used VHL ligand in PROTAC development. |
| FAM-HIF-1α peptide | 560 nM (Kd) | FP | A fluorescently labeled peptide from HIF-1α used in competitive binding assays. |
Signaling Pathway and Mechanism of Action
VHL-HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on proline residues by prolyl hydroxylases (PHDs). This modification allows the VHL E3 ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. In the absence of oxygen (hypoxia), PHDs are inactive, HIF-1α is not hydroxylated, and it can accumulate, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
Caption: VHL-mediated degradation of HIF-1α under normoxic conditions and its stabilization under hypoxic conditions.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. A PROTAC consists of a ligand that binds to the target protein, a linker, and a ligand (like (S,R,S)-AHPC) that recruits an E3 ubiquitin ligase. This brings the target protein into close proximity with the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Caption: General workflow of targeted protein degradation by a VHL-recruiting PROTAC.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound and its derivatives. Below are outlines for key experimental procedures.
Synthesis of this compound
The synthesis of this compound is a multi-step process that is typically performed by specialized chemists. A generalized workflow involves the coupling of three key fragments: a thiazole-containing phenyl group, a hydroxyproline core, and a Boc-protected tert-leucine.
References
An In-depth Technical Guide to PROTAC Technology Utilizing (S,R,S)-AHPC-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Proteolysis Targeting Chimera (PROTAC) technology, with a specific focus on the role and application of (S,R,S)-AHPC-Boc as a key building block for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Core Principles of PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] They are heterobifunctional molecules comprising two distinct ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1]
The catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target protein molecules, potentially leading to a more profound and sustained pharmacological effect at lower doses compared to traditional inhibitors.
The Role of this compound in VHL-based PROTACs
The von Hippel-Lindau (VHL) protein is a substrate recognition subunit of a crucial E3 ubiquitin ligase complex and is one of the most widely recruited E3 ligases in PROTAC development. This compound, also known as VH032-Boc, is a synthetic ligand used to recruit the VHL protein in the design of PROTACs. The (S,R,S)-AHPC core is the active moiety that binds to VHL. The tert-butyloxycarbonyl (Boc) group is a protecting group on the amine, which allows for the controlled, stepwise synthesis of the final PROTAC molecule. This Boc group is removed during synthesis to enable the attachment of a linker, which is then conjugated to a ligand for the protein of interest.
Quantitative Data
The efficacy of VHL ligands and the resulting PROTACs is determined by various quantitative parameters, including binding affinity to VHL, and the potency and maximal degradation of the target protein.
VHL Ligand Binding Affinity
The parent compound of this compound, known as VH032, has a demonstrated binding affinity to the VHL E3 ligase.
| Compound | Binding Affinity (Kd) to VHL |
| VH032 | 185 nM |
Performance of PROTACs Derived from (S,R,S)-AHPC
The following table summarizes the performance of several PROTACs that utilize the (S,R,S)-AHPC core to recruit VHL for the degradation of specific target proteins.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| SIAIS178 | BCR-ABL | K562 | 8.5 nM | >90% | |
| GMB-475 | BCR-ABL1 | Ba/F3 | IC50 of 1.11 µM | Not Specified | |
| Compound 3 | IRAK4 | PBMCs | 3 µM (for 50% degradation) | Not Specified | |
| ARV-771 | BET proteins | Castration-resistant prostate cancer cells | <1 nM | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize VHL-recruiting PROTACs.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to the cells, scrape them, and collect the lysate. Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples and add an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the denatured protein samples onto an SDS-PAGE gel and separate them by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the kinetics of the formation and dissociation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated)
-
Purified, biotinylated VHL E3 ligase complex (VCB)
-
Purified target protein
-
PROTAC of interest
-
Running buffer
Procedure:
-
Ligase Immobilization: Immobilize the biotinylated VHL complex onto the streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC-VHL): To measure the binary binding affinity, inject a series of concentrations of the PROTAC alone over the immobilized VHL surface. Measure the association and dissociation rates to determine the binding kinetics (kon, koff) and the dissociation constant (KD).
-
Ternary Complex Formation: To measure the ternary complex kinetics, pre-incubate the PROTAC with a near-saturating concentration of the target protein. Inject this mixture over the immobilized VHL surface at various PROTAC concentrations.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters for the formation and dissociation of the ternary complex. The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its binding to the other.
Visualizations
The following diagrams illustrate key concepts and pathways related to PROTAC technology.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Development Workflow.
Caption: BCR-ABL Signaling Pathway.
Caption: IRAK4 Signaling Pathway.
References
(S,R,S)-AHPC-Boc for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to (S,R,S)-AHPC-Boc and Targeted Protein Degradation
The field of therapeutic intervention is undergoing a paradigm shift with the advent of targeted protein degradation (TPD). This innovative strategy utilizes the cell's own machinery to eliminate disease-causing proteins, offering a distinct advantage over traditional inhibitors. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
A critical component of a PROTAC is the E3 ligase ligand, which determines which of the over 600 human E3 ligases is hijacked. This compound, also known as VH032-Boc, is a widely used, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its favorable physicochemical properties and well-understood binding mode make it a valuable tool for the development of potent and selective protein degraders. This guide provides a comprehensive overview of the core principles, experimental methodologies, and relevant signaling pathways associated with the use of this compound in targeted protein degradation.
Mechanism of Action
The fundamental role of this compound within a PROTAC is to recruit the VHL E3 ligase. The PROTAC molecule itself is composed of three key parts: a warhead that binds to the protein of interest (POI), a linker, and the this compound moiety that binds to VHL. This tripartite association forms a ternary complex (POI-PROTAC-VHL), which is the crucial step for inducing protein degradation.
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis. The PROTAC molecule is then released and can participate in further cycles of degradation, acting as a catalyst.
Quantitative Data on Protein Degradation
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes hypothetical quantitative data for PROTACs utilizing this compound to degrade various target proteins. Actual values will vary depending on the specific PROTAC, cell line, and experimental conditions.
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | MZ1 | HeLa | 10 | >95 | [3] |
| MALT1 | Compound X | ABC-DLBCL | 50 | >90 | [4] |
| FBXO22 | AHPC(Me)-C6-NH2 | Jurkat | 77 | 99 | [5] |
Experimental Protocols
Western Blotting for Protein Degradation Analysis
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell culture reagents
-
This compound based PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells twice with ice-cold PBS. Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Co-Immunoprecipitation for Ternary Complex Formation
Co-immunoprecipitation (Co-IP) is used to confirm the formation of the ternary complex (POI-PROTAC-VHL).
Materials:
-
Cell culture reagents and PROTAC
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (VHL) or the target protein
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose slurry
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat cells with the PROTAC or DMSO for 4-6 hours.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against VHL (or the POI) or a control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them three times with wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting for the presence of the POI and VHL.
Quantitative Mass Spectrometry for Proteome-wide Analysis
Mass spectrometry (MS)-based proteomics provides an unbiased and comprehensive view of the cellular effects of a PROTAC, enabling the assessment of degradation selectivity and the identification of off-target effects.
Materials:
-
Cell culture reagents and PROTAC
-
Lysis buffer for MS
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells, extract proteins, and determine protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify proteins using specialized software. Compare protein abundance between PROTAC-treated and control samples to identify significantly degraded proteins.
Signaling Pathways
The degradation of a target protein by a PROTAC can have profound effects on cellular signaling pathways. Understanding these pathways is crucial for predicting the therapeutic effects and potential side effects of a PROTAC.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Aberrant NF-κB signaling is implicated in various diseases, including cancer and inflammatory disorders. MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a key component of the CBM complex, which is essential for the activation of the canonical NF-κB pathway downstream of antigen receptors. Degradation of MALT1 using a PROTAC can therefore inhibit NF-κB signaling.
BET Protein Signaling Pathway
Bromodomain and extraterminal (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in regulating gene transcription. They bind to acetylated histones and recruit transcriptional machinery to promoters and enhancers, thereby activating the expression of key oncogenes like MYC and genes involved in cell cycle progression and inflammation. Degradation of BRD4 using PROTACs has emerged as a promising anti-cancer strategy.
Conclusion and Future Directions
This compound has established itself as a cornerstone for the development of VHL-based PROTACs. Its well-defined interaction with VHL provides a reliable anchor for the recruitment of this E3 ligase to a wide array of target proteins. The methodologies outlined in this guide provide a robust framework for the evaluation and characterization of novel PROTACs utilizing this important chemical tool.
The future of targeted protein degradation will likely involve the development of new E3 ligase ligands to expand the scope of degradable proteins and to overcome potential resistance mechanisms. Furthermore, a deeper understanding of the cell-type-specific expression of E3 ligases and the downstream consequences of target protein degradation will be crucial for the development of safer and more effective therapies. Continued research into the synthesis of novel PROTACs, including the optimization of linkers and warheads, will undoubtedly lead to the next generation of protein degraders with enhanced potency and selectivity.
References
An In-depth Technical Guide to the Discovery and Development of (S,R,S)-AHPC-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Boc, also known as VH032-Boc, is a pivotal chemical entity in the field of targeted protein degradation. It serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein turnover. The strategic incorporation of this compound into proteolysis-targeting chimeras (PROTACs) enables the hijacking of the ubiquitin-proteasome system to selectively eliminate proteins of interest, offering a powerful therapeutic modality for various diseases, including cancer. This technical guide provides a comprehensive overview of the discovery, development, and key experimental data associated with this compound.
Discovery and Development
The development of this compound is intrinsically linked to the broader effort to create small molecule ligands for the VHL E3 ligase. Initial efforts focused on mimicking the binding of the hypoxia-inducible factor-1α (HIF-1α) protein to VHL. This led to the design of peptidomimetic compounds, which evolved into more potent and drug-like molecules.
A significant breakthrough was the development of the VH032 ligand, a potent and selective binder of VHL.[1] this compound is a derivative of VH032 where the terminal amine is protected with a tert-butyloxycarbonyl (Boc) group. This modification is often a crucial step in the synthesis of PROTACs, allowing for the controlled and specific attachment of a linker and a target-binding ligand. The Boc-protected form prevents unwanted side reactions during the chemical synthesis of the final heterobifunctional degrader molecule.
Quantitative Data
The following tables summarize the key quantitative data associated with this compound and its parent compound, VH032.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate[2] |
| Molecular Formula | C₂₇H₃₈N₄O₅S[2] |
| Molecular Weight | 530.68 g/mol [3] |
| CAS Number | 1448189-98-7[3] |
Table 2: In Vitro Binding Affinity of BOC-VH032 to VHL Protein Complex
| Assay Type | Parameter | Value |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC₅₀ | 4.9 µM |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Kᵢ | 2.1 µM |
Table 3: In Vitro Binding Affinity of Parent Compound VH032 to VHL Protein Complex
| Assay Type | Parameter | Value |
| Isothermal Titration Calorimetry (ITC) | Kₐ | 185 nM |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC₅₀ | 77.8 nM |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Kᵢ | 33.4 nM |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the formation of the core (S,R,S)-AHPC amine, followed by the protection of the terminal amine with a Boc group. While a detailed multi-step synthesis of the (S,R,S)-AHPC core is beyond the scope of this guide, the final Boc protection step is a standard procedure in organic chemistry.
Protocol: Boc Protection of (S,R,S)-AHPC
-
Dissolution: Dissolve (S,R,S)-AHPC in a suitable aprotic solvent such as dichloromethane (DCM) or a mixture of water and acetone.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.5 equivalents).
-
Base Addition (if necessary): Depending on the salt form of the starting amine, a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be added to neutralize any acid and facilitate the reaction. For reactions in aqueous media, a base may not be required.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove any remaining reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
VHL Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a competitive binding assay to determine the affinity of compounds for the VHL protein complex.
-
Reagent Preparation:
-
Prepare a solution of the 6His-tagged VHL protein complex (VHL-elonginB-elonginC).
-
Prepare a solution of a fluorescently labeled VHL ligand (e.g., a red-emitting fluorophore-conjugated ligand).
-
Prepare a solution of an anti-6His antibody labeled with a Europium cryptate donor fluorophore.
-
Prepare serial dilutions of the test compound (this compound) and a known VHL ligand (e.g., VH032) as a positive control.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the test compounds and controls.
-
Add the 6His-tagged VHL protein complex to all wells.
-
Add a pre-mixed solution of the anti-6His Europium cryptate antibody and the red-labeled VHL ligand.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Plot the signal ratio against the concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol outlines a general method to assess the ability of a PROTAC incorporating this compound to induce the degradation of a target protein.
-
Cell Culture and Treatment:
-
Culture a cell line that endogenously expresses the protein of interest.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC molecule for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Determine the extent of protein degradation at each PROTAC concentration and time point relative to the vehicle control.
-
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action of a PROTAC utilizing this compound to induce target protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A general experimental workflow for the synthesis and evaluation of a PROTAC molecule.
References
The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of (S,R,S)-AHPC-Boc and its Analogs
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-Boc, also known as VH032-Boc, is a crucial ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the burgeoning field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). Understanding the intricate relationship between the chemical structure of this compound analogs and their biological activity is paramount for the rational design of potent and selective protein degraders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of the (S,R,S)-AHPC core, complete with quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and experimental workflows.
Core Principles of this compound Function
This compound and its derivatives function by binding to the VHL protein, which is the substrate recognition component of the VCB (VHL-Elongin B-Elongin C) E3 ligase complex.[1][2] In the context of a PROTAC, this VHL ligand is connected via a linker to a ligand for a target protein of interest (POI). This ternary complex formation (POI-PROTAC-VHL) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The affinity of the VHL ligand for its target is a critical determinant of the efficiency of this process.
Structure-Activity Relationship (SAR) of the (S,R,S)-AHPC Core
The following tables summarize the quantitative data from various studies on analogs of the (S,R,S)-AHPC core, highlighting how modifications to different parts of the molecule impact its binding affinity to VHL and the degradation potency of the resulting PROTACs.
Table 1: Modifications of the tert-Leucine Group
| Compound ID | Modification of tert-Leucine | VHL Binding Affinity (Kd, nM) | PROTAC Activity (DC50, nM) | Cell Line | Target Protein |
| VH032 (Parent) | tert-butyl | 185 | <1 (as ARV-771) | CRPC | BET proteins |
| 112 | isopropyl | Not reported | <10 | HeLa | SMARCA2 |
| 113 | cyclopropyl | Not reported | <10 | HeLa | SMARCA2 |
| 114 | cyclobutyl | Not reported | <10 | HeLa | SMARCA2 |
Data synthesized from multiple sources, including studies on SMARCA2/4 degraders.[3]
Table 2: Modifications at the Benzylic Amine Position
| Compound ID | Modification at Benzylic Amine | VHL Binding Affinity (Kd, nM) | Notes |
| VH032 | H | 185 | Standard VHL ligand. |
| Me-VH032 | Methyl | Higher than VH032 | Increased binding affinity. |
Data from comparative studies of VHL ligands.[4][5]
Table 3: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Assay |
| This compound | SW13 | > 20 | MTT assay (48 hrs) |
| This compound | SW480 | > 20 | MTT assay (48 hrs) |
This data indicates low intrinsic cytotoxicity of the VHL ligand itself.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SAR. Below are protocols for key experiments cited in the evaluation of this compound and its analogs.
Fluorescence Polarization (FP) Competition Assay for VHL Binding
This assay quantitatively determines the binding affinity of a compound to the VHL complex by measuring the displacement of a fluorescently labeled probe.
Materials:
-
Recombinant human VCB complex (VHL, Elongin B, and Elongin C)
-
Fluorescent Probe: FAM-labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD) or BODIPY FL VH032
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20
-
Test Compounds (analogs of this compound)
-
Positive Control: A known VHL inhibitor (e.g., VH298)
-
Negative Control: DMSO (vehicle)
-
384-well, low-volume, black, round-bottom plates
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO. Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates.
-
Reagent Preparation: Prepare a 2X working solution of the VCB complex and a 2X working solution of the fluorescent probe in the assay buffer. The final concentration of the probe should be at or below its Kd for VHL to ensure assay sensitivity.
-
Reagent Dispensing: Add the 2X VCB complex solution to all wells, followed by the 2X fluorescent probe solution. The final assay volume is typically 20 µL.
-
Incubation: Centrifuge the plates briefly to mix the components. Incubate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.
-
Data Analysis: The decrease in polarization is proportional to the amount of fluorescent probe displaced by the test compound. Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Western Blot for Target Protein Degradation
This method is used to assess the ability of a PROTAC to induce the degradation of a specific target protein in cells.
Materials:
-
Cultured cells expressing the target protein (e.g., Jurkat cells for FBXO22)
-
PROTACs constructed with this compound analogs
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 5 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. The half-maximal degradation concentration (DC50) can then be calculated.
Visualizing the Molecular Landscape
Diagrams are essential for conceptualizing the complex biological processes and experimental designs involved in SAR studies.
Caption: VHL signaling pathway and the mechanism of PROTAC-mediated protein degradation.
Caption: A typical workflow for structure-activity relationship studies of VHL ligands.
This guide provides a foundational understanding of the SAR for the this compound core, essential for the continued development of potent and selective PROTACs. The provided data and protocols serve as a valuable resource for researchers in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
The Architect's Guide to Destruction: A Technical Whitepaper on VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. This guide provides an in-depth technical overview of the core principles of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC development. We will delve into the fundamental mechanism of action, the critical components of VHL-based PROTACs, quantitative insights into their performance, and detailed protocols for their experimental validation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the design, synthesis, and evaluation of these innovative therapeutic agents.
Core Principles of VHL-Recruiting PROTACs
PROTACs are heterobifunctional molecules composed of three key moieties: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] VHL-recruiting PROTACs specifically engage the VHL E3 ligase complex to mediate the degradation of the target protein.
The VHL E3 Ligase Complex
The VHL protein is the substrate recognition subunit of the Cullin-2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[2] This complex is a key regulator of the hypoxia-inducible factor (HIF-1α) signaling pathway.[3] Under normoxic conditions, HIF-1α is hydroxylated on specific proline residues, creating a binding site for VHL. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[3] The CRL2^VHL^ complex consists of several components:
-
VHL: The substrate recognition subunit that directly binds to the hydroxylated HIF-1α or the VHL ligand of the PROTAC.
-
Elongin B and Elongin C: Adaptor proteins that stabilize the VHL protein.
-
Cullin 2 (CUL2): A scaffold protein that brings the complex together.
-
RING-box protein 1 (RBX1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme.
Mechanism of Action: The Ternary Complex
The catalytic cycle of a VHL-recruiting PROTAC involves the formation of a key ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex.[4] This proximity-inducing mechanism facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
Figure 1. Signaling pathway of VHL-PROTAC mediated protein degradation.
Quantitative Data Presentation
The efficacy of VHL ligands and the resulting PROTACs is determined by several key quantitative parameters. These include binding affinity to VHL and the POI, and the efficiency of degradation in cellular contexts.
Binding Affinities of VHL Ligands
The development of potent and cell-permeable small molecule ligands for VHL has been a critical enabler of VHL-recruiting PROTACs. The binding affinity of these ligands to the VHL complex is a crucial determinant of PROTAC efficacy.
| VHL Ligand | Binding Affinity (Kd or IC50 to VHL) | Assay Method | Reference |
| VH032 | 185 nM (Kd) | Fluorescence Polarization (FP) | |
| VH101 | 44 nM (Kd) | Fluorescence Polarization (FP) | |
| VH298 | 29 nM (Kd) | Surface Plasmon Resonance (SPR) | |
| Compound 1 | 1.5 µM (IC50) | Isothermal Titration Calorimetry (ITC) | |
| Compound 5 | 5 µM (IC50) | Isothermal Titration Calorimetry (ITC) |
Degradation Efficiency of VHL-Based PROTACs
The cellular efficacy of a PROTAC is typically characterized by its DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).
| PROTAC | Target Protein | VHL Ligand | DC50 | Dmax | Cell Line | Reference |
| MZ1 | BRD4 | VH032 derivative | 15 nM | >95% | HeLa | |
| ARV-771 | BRD4 | VH032 derivative | ~1 nM | >90% | 22Rv1 | |
| DT2216 | BCL-XL | VH032 derivative | 4.8 nM | 76% | MOLT-4 | |
| A1874 | BRD4 | VH032 derivative | 2.58 nM | 94% | PC3 | |
| Compound 139 | BRD4 | Novel Heterocycle | 3.3 nM | 97% | PC3 | |
| CDK6 Degrader | CDK6 | VH032 derivative | 0.44 µM | 77% | HCT116 |
Experimental Protocols
The development and characterization of VHL-recruiting PROTACs rely on a suite of robust biochemical, biophysical, and cell-based assays.
Ternary Complex Formation Assays
SPR is a powerful technique to measure the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation in real-time.
Objective: To determine the binding kinetics and affinity of the PROTAC to VHL and the POI, and to characterize the formation and stability of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, streptavidin-coated)
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex (biotinylated for streptavidin chips)
-
Purified recombinant POI
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
Protocol:
-
Immobilization of VHL:
-
Activate the sensor chip surface (if using amine coupling).
-
Inject the VBC complex over the activated surface to achieve the desired immobilization level.
-
For streptavidin chips, inject the biotinylated VBC complex.
-
Block remaining active sites.
-
-
Binary Interaction Analysis (PROTAC-VHL):
-
Inject a series of concentrations of the PROTAC over the immobilized VHL surface.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized VHL surface.
-
Monitor the association and dissociation phases.
-
Fit the sensorgrams to determine the kinetic parameters for ternary complex formation.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) by comparing the KD of the binary PROTAC-VHL interaction with the apparent KD in the presence of the POI. An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified VBC complex
-
Purified POI
-
PROTAC of interest
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Determine accurate concentrations of all components.
-
-
Binary Titration (PROTAC into VHL):
-
Fill the ITC cell with the VBC solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform a series of injections and record the heat changes.
-
Fit the data to a suitable binding model to determine KD, n, and ΔH.
-
-
Ternary Titration (PROTAC into VHL + POI):
-
Fill the ITC cell with a solution containing both the VBC complex and a saturating concentration of the POI.
-
Fill the syringe with the PROTAC solution.
-
Perform the titration to measure the heat changes associated with ternary complex formation.
-
-
Data Analysis:
-
Analyze the ternary titration data to determine the apparent binding affinity in the presence of both proteins.
-
Calculate the cooperativity factor as described for SPR.
-
TR-FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in a solution-based format, suitable for high-throughput screening.
Objective: To quantify the formation of the ternary complex in a high-throughput manner.
Materials:
-
TR-FRET compatible plate reader
-
Tagged VBC complex (e.g., His-tagged) and tagged POI (e.g., GST-tagged)
-
Lanthanide-labeled donor antibody (e.g., anti-His-Tb)
-
Fluorescently labeled acceptor antibody (e.g., anti-GST-d2)
-
PROTAC of interest
-
Assay buffer
Protocol:
-
Assay Setup:
-
In a microplate, add the tagged VBC complex, tagged POI, donor antibody, and acceptor antibody.
-
Add a dilution series of the PROTAC.
-
Include controls with no PROTAC and with non-binding control molecules.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time to allow for complex formation.
-
-
Measurement:
-
Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve.
-
Cellular Protein Degradation Assays
Western blotting is the gold-standard method for quantifying the levels of a specific protein in cell lysates.
Objective: To determine the dose- and time-dependent degradation of the POI upon PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
Flow cytometry can be used to quantify protein levels in a high-throughput manner on a single-cell basis.
Objective: To measure the degradation of the POI in a large population of cells.
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Fixation and permeabilization buffers
-
Fluorophore-conjugated primary antibody against the POI
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Treat cells with a range of PROTAC concentrations as described for the Western blot.
-
-
Cell Staining:
-
Harvest the cells and fix them with a suitable fixation buffer.
-
Permeabilize the cells to allow antibody entry.
-
Incubate the cells with the fluorophore-conjugated primary antibody against the POI.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the stained cells.
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) for each treatment condition.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
Visualizations of Workflows and Logical Relationships
Figure 2. Structure of the VHL E3 ligase complex (CRL2^VHL^).
Figure 3. Experimental workflow for the evaluation of VHL-based PROTACs.
Conclusion
VHL-recruiting PROTACs have emerged as a powerful therapeutic modality with the potential to target a wide range of disease-causing proteins, including those previously considered "undruggable." A thorough understanding of their mechanism of action, coupled with robust and quantitative experimental validation, is paramount for the successful development of these novel therapeutics. This guide has provided a comprehensive overview of the core principles of VHL-based PROTACs, presented key quantitative data, and detailed essential experimental protocols. By leveraging this knowledge, researchers and drug developers can accelerate the design and optimization of the next generation of targeted protein degraders.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. cytivalifesciences.com [cytivalifesciences.com]
Methodological & Application
Application Notes and Protocols for the Design and Synthesis of (S,R,S)-AHPC-Boc Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited E3 ligase in PROTAC design.[3] (S,R,S)-AHPC-Boc is a key synthetic intermediate, incorporating a VHL ligand, that is widely utilized in the synthesis of VHL-based PROTACs.[4][5] This document provides detailed protocols for the design, synthesis, and biological evaluation of PROTACs derived from this compound.
PROTAC Design Principles
The design of a successful PROTAC requires careful consideration of its three key components: the ligand for the protein of interest (POI), the E3 ligase ligand, and the linker. The (S,R,S)-AHPC moiety serves as the VHL E3 ligase ligand.
-
POI Ligand: A high-affinity ligand for the target protein is the starting point for PROTAC design. The binding affinity of the ligand for the POI should ideally be maintained in the final PROTAC construct.
-
E3 Ligase Ligand ((S,R,S)-AHPC): The this compound intermediate provides the VHL-binding component. The Boc protecting group is removed during synthesis to allow for linker attachment.
-
Linker: The linker is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points to the POI and E3 ligase ligands must be optimized to support the formation of a stable ternary complex (POI-PROTAC-E3 ligase).
Experimental Protocols
General PROTAC Synthesis via Amide Coupling
This protocol describes a general method for the final step in PROTAC synthesis: the coupling of a linker-modified POI ligand to the deprotected (S,R,S)-AHPC amine.
Materials:
-
(S,R,S)-AHPC hydrochloride (deprotected VHL ligand)
-
POI ligand with a carboxylic acid-terminated linker
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Protocol:
-
Reaction Setup: In a clean, dry vial, dissolve the POI ligand with the carboxylic acid linker (1 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add (S,R,S)-AHPC hydrochloride (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC by mass spectrometry and NMR.
Biological Evaluation
This protocol details the assessment of target protein degradation in cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and a loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualization and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities to determine the extent of protein degradation relative to the loading control and vehicle-treated samples.
This assay evaluates the effect of the PROTAC on cell proliferation.
Materials:
-
Cancer cell line
-
Synthesized PROTAC
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
This assay measures the binding of the PROTAC to its target protein within living cells.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer for the target protein
-
Synthesized PROTAC
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the NanoLuc® fusion-expressing cells in an opaque-walled 96-well plate.
-
Tracer and PROTAC Addition: Add the NanoBRET™ fluorescent tracer and a serial dilution of the PROTAC to the cells.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for binding equilibrium.
-
Signal Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the BRET signal with increasing PROTAC concentration indicates competitive binding to the target protein.
Data Presentation
The following table summarizes key quantitative data for a hypothetical this compound derived PROTAC targeting BRD4.
| Parameter | Value | Cell Line | Assay |
| Binding Affinity (IC₅₀) | |||
| BRD4 BD1 | 25 nM | - | Biochemical Assay |
| BRD4 BD2 | 45 nM | - | Biochemical Assay |
| VHL | 150 nM | - | Biochemical Assay |
| Degradation Potency (DC₅₀) | 5 nM | HeLa | Western Blot (24h) |
| Maximum Degradation (Dₘₐₓ) | >95% | HeLa | Western Blot (24h) |
| Cell Viability (IC₅₀) | 15 nM | HeLa | MTT Assay (72h) |
| Target Engagement (IC₅₀) | 50 nM | HEK293 | NanoBRET™ |
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for an (S,R,S)-AHPC-based PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: High-level workflow from PROTAC synthesis to biological evaluation.
Signaling Pathway of a BRD4-Targeting PROTAC
Caption: Simplified signaling pathway of a BRD4-targeting PROTAC.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of (S,R,S)-AHPC-Boc in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Boc is a widely utilized building block in the development of Proteolysis Targeting Chimeras (PROTACs). It functions as a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein degradation.[1][2] By incorporating this compound into a heterobifunctional PROTAC molecule, researchers can effectively hijack the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest. This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors.
These application notes provide a comprehensive guide for the utilization of this compound-containing PROTACs in cell culture experiments, including detailed protocols for assessing target protein degradation and evaluating effects on cell viability.
Mechanism of Action
A PROTAC containing this compound acts as a molecular bridge, simultaneously binding to the target protein and the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action of a PROTAC utilizing this compound to recruit the VHL E3 ligase, leading to target protein ubiquitination and degradation.
Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein (quantified by the DC50 value, the concentration at which 50% of the protein is degraded) and its impact on cell viability (quantified by the IC50 value, the concentration at which 50% of cell viability is inhibited). Below are examples of quantitative data for PROTACs incorporating (S,R,S)-AHPC or its derivatives.
| PROTAC Name | Target Protein | VHL Ligand Component | Cell Line | DC50 (nM) | IC50 (µM) | Reference |
| AHPC(Me)-C6-NH2 | FBXO22 | (S,R,S)-AHPC derivative | Jurkat | 77 | Not Reported | [3] |
| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC | Ba/F3 | Not Reported | 1.11 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of a PROTAC containing this compound in cell culture.
Caption: General experimental workflow for evaluating a PROTAC in cell culture.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is designed to determine the DC50 of a PROTAC by quantifying the levels of the target protein after treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range to start with is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO). Aspirate the old medium and add the medium containing the different PROTAC concentrations.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis:
-
Place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the antibody incubation steps for the loading control.
-
-
Signal Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each concentration. Determine the DC50 value by plotting the percentage of degradation against the log of the PROTAC concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 of the PROTAC.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Add 100 µL of the diluted PROTAC solutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the PROTAC concentration and fitting the data to a dose-response curve.
Conclusion
This compound is an essential tool for the development of VHL-based PROTACs. The protocols outlined in these application notes provide a robust framework for researchers to characterize the efficacy and cellular effects of their novel PROTAC molecules. Careful execution of these experiments will yield valuable data to guide the optimization of PROTACs for therapeutic applications.
References
Application Notes and Protocols for (S,R,S)-AHPC-Boc based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells. These molecules function by coopting the cell's own ubiquitin-proteasome system. A PROTAC consists of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
(S,R,S)-AHPC-Boc is a widely used ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in a major cellular degradation pathway.[3][4] PROTACs incorporating the this compound moiety have shown significant promise in the targeted degradation of various disease-relevant proteins.
This document provides a detailed experimental workflow and protocols for the characterization of this compound based PROTACs, using the degradation of Bromodomain and Extra-Terminal (BET) proteins by the VHL-based PROTAC ARV-771 as a key example.
Mechanism of Action of this compound based PROTACs
This compound based PROTACs initiate the degradation of a target protein by forming a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase.[1] This proximity, induced by the PROTAC, allows for the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further target protein molecules.
Quantitative Data Summary
The efficacy of this compound based PROTACs can be quantified by determining their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). Below is a summary of the degradation potency of the VHL-based BET degrader, ARV-771, in a castration-resistant prostate cancer (CRPC) cell line.
| PROTAC | Target Proteins | Cell Line | DC50 | Dmax | Reference |
| ARV-771 | BRD2, BRD3, BRD4 | 22Rv1 (CRPC) | < 5 nM | > 90% | |
| ARV-771 | BET proteins | CRPC cell lines | < 1 nM | Not Specified |
Signaling Pathway: BET Protein Degradation
The degradation of BET proteins, such as BRD4, by PROTACs like ARV-771 has significant downstream effects on oncogenic signaling pathways. BRD4 is a critical reader of acetylated histones and regulates the transcription of key oncogenes, including c-MYC and the androgen receptor (AR). By degrading BRD4, this compound based PROTACs can effectively suppress the expression of these critical drivers of cancer progression.
Experimental Workflow
A typical experimental workflow for characterizing an this compound based PROTAC involves a series of in vitro cellular assays to confirm its mechanism of action and quantify its efficacy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.
Materials:
-
This compound based PROTAC
-
Targeted cancer cell line (e.g., 22Rv1)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Remove the medium from the wells and add 100 µL of the PROTAC solutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein.
Materials:
-
This compound based PROTAC
-
Targeted cancer cell line
-
6-well or 12-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (against the target protein and a loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Co-Immunoprecipitation for Ubiquitination
This assay confirms that the PROTAC induces ubiquitination of the target protein.
Materials:
-
This compound based PROTAC
-
Targeted cancer cell line
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Primary antibody against the target protein or ubiquitin
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for a short duration (e.g., 1-4 hours) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the target protein (or ubiquitin) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washes: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by western blotting using an antibody against ubiquitin (if the target protein was immunoprecipitated) or the target protein (if ubiquitin was immunoprecipitated) to detect the ubiquitinated target protein.
References
Application Notes and Protocols for Developing a New PROTAC with (S,R,S)-AHPC-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][2] (S,R,S)-AHPC-Boc is a widely used building block in PROTAC design, serving as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] By incorporating this compound into a PROTAC, researchers can hijack the VHL E3 ligase to induce the ubiquitination and subsequent degradation of a specific POI.
This document provides detailed application notes and protocols for the development and characterization of novel PROTACs utilizing this compound. It is intended to guide researchers through the key stages of PROTAC development, from initial design and synthesis to comprehensive cellular and mechanistic evaluation.
Mechanism of Action
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[2] In the context of a PROTAC containing this compound, the VHL E3 ligase is recruited. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Data Presentation: Quantitative Analysis of Representative VHL-based PROTACs
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity (Kd) of the PROTAC to the target protein and the E3 ligase is also a critical parameter. Below is a summary of quantitative data for well-characterized PROTACs that utilize a VHL ligand derived from the (S,R,S)-AHPC scaffold to target the Bromodomain and Extra-Terminal (BET) protein BRD4, a key regulator of gene transcription implicated in various cancers.
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line(s) | DC50 | Dmax | Binding Affinity (Kd) | Reference(s) |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | BRD4 BD1/2: 382/120 nM | |
| BRD2/3 | Complete at 2 µM | BRD3 BD1/2: 119/115 nM | |||||
| BRD2 BD1/2: 307/228 nM | |||||||
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 5 nM | Not Reported | BRD4(1)/BRD4(2): 9.6 nM/7.6 nM | |
| BRD3(1)/BRD3(2): 8.3 nM/7.6 nM | |||||||
| BRD2(1)/BRD2(2): 34 nM/4.7 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize a novel PROTAC developed with this compound.
Target Protein Degradation Assay via Western Blot
This protocol is fundamental for quantifying the reduction in the levels of the target protein following PROTAC treatment.
a. Materials:
-
Cell culture reagents and the cell line of interest.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
b. Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with the primary antibodies overnight at 4°C. Following washes, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Ubiquitination Assay via Co-Immunoprecipitation
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
a. Materials:
-
Cells treated with the PROTAC, a negative control, and a vehicle control.
-
Proteasome inhibitor (e.g., MG132).
-
Denaturing or non-denaturing lysis buffer.
-
Antibody against the target protein or ubiquitin.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Western blot reagents as described above.
b. Protocol:
-
Cell Treatment: Treat cells with the PROTAC and controls. To enhance the detection of ubiquitinated proteins, pre-treat the cells with a proteasome inhibitor like MG132 for a few hours before harvesting.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer. For detecting ubiquitination, a denaturing lysis buffer containing SDS can be used to disrupt protein-protein interactions and preserve the ubiquitinated state.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein (to pull down the ubiquitinated target) or an antibody against ubiquitin (to pull down all ubiquitinated proteins) overnight at 4°C.
-
Capture and Wash: Add Protein A/G magnetic beads to capture the antibody-protein complexes. Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and analyze them by Western blotting. Probe the membrane with an antibody against ubiquitin (if the target was immunoprecipitated) or the target protein (if ubiquitin was immunoprecipitated). A ladder of high molecular weight bands will indicate polyubiquitination.
Cell Viability Assay
This assay assesses the cytotoxic or anti-proliferative effects of the PROTAC on cancer cells.
a. Materials:
-
Cells of interest.
-
Opaque-walled 96-well plates.
-
PROTAC compound.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Plate-reading luminometer.
b. Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition and Analysis: Record the luminescence using a plate-reading luminometer. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
Caption: BRD4 signaling pathway and its disruption by a VHL-recruiting PROTAC.
Experimental Workflow
Caption: General experimental workflow for the characterization of a new PROTAC.
References
Application Notes and Protocols: (S,R,S)-AHPC-Boc Linker Strategies for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design, and (S,R,S)-AHPC-Boc is a widely used VHL ligand building block for the synthesis of these degraders.[1]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing this compound linker strategies. It covers synthetic methodologies, data presentation for structure-activity relationship (SAR) studies, and visual diagrams of the key processes.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). By inducing the proximity of a target protein and an E3 ligase, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound Linker Strategies
The this compound linker serves as a foundational building block for creating VHL-recruiting PROTACs. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for controlled, sequential synthesis. The general strategy involves:
-
Boc Deprotection: Removal of the Boc group to reveal a reactive primary or secondary amine.
-
Coupling with a Warhead: Formation of a stable bond (typically an amide bond) between the deprotected AHPC linker and a ligand targeting the protein of interest.
The versatility of this approach allows for the synthesis of PROTAC libraries with varying linker lengths, compositions, and warheads to optimize degradation activity.
Data Presentation: Structure-Activity Relationship (SAR)
Systematic modification of the linker and warhead is crucial for optimizing PROTAC performance. The following tables summarize key quantitative data for hypothetical PROTACs based on the (S,R,S)-AHPC scaffold, illustrating how linker modifications can impact degradation potency (DC50) and efficacy (Dmax).
Table 1: Impact of Linker Length on PROTAC Activity
| PROTAC ID | Linker Moiety | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG2 | 8 | 150 | 85 |
| PROTAC-2 | PEG4 | 14 | 50 | 95 |
| PROTAC-3 | PEG6 | 20 | 100 | 90 |
| PROTAC-4 | Alkyl C6 | 6 | 250 | 70 |
| PROTAC-5 | Alkyl C8 | 8 | 120 | 88 |
Data is representative and for illustrative purposes.
Table 2: Impact of Warhead and Linker Type on PROTAC Activity for Target X
| PROTAC ID | Warhead | Linker Moiety | DC50 (nM) | Dmax (%) |
| PROTAC-A | Inhibitor A | (S,R,S)-AHPC-PEG4 | 75 | 92 |
| PROTAC-B | Inhibitor B | (S,R,S)-AHPC-PEG4 | 120 | 85 |
| PROTAC-C | Inhibitor A | (S,R,S)-AHPC-Alkyl C8 | 200 | 80 |
| PROTAC-D | Inhibitor B | (S,R,S)-AHPC-Alkyl C8 | 350 | 75 |
Data is representative and for illustrative purposes.
Experimental Protocols
The following are generalized protocols for the synthesis of PROTACs using this compound linkers. Note: These protocols may require optimization based on the specific properties of the warhead and linker derivatives.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine for subsequent coupling reactions.
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous DCM (approximately 10 mL per mmol of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully quench by adding saturated NaHCO₃ solution until the pH is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected (S,R,S)-AHPC-amine derivative, which can often be used in the next step without further purification.
Protocol 2: Amide Coupling of Deprotected (S,R,S)-AHPC-Amine with a Carboxylic Acid-Containing Warhead
This protocol details the formation of an amide bond between the deprotected AHPC linker and a warhead functionalized with a carboxylic acid.
Materials:
-
Deprotected (S,R,S)-AHPC-amine derivative (from Protocol 1)
-
Carboxylic acid-containing warhead
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid-containing warhead (1 equivalent) in anhydrous DMF (approximately 10 mL per mmol of substrate).
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the deprotected (S,R,S)-AHPC-amine derivative (1.1 equivalents) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR spectroscopy to confirm its identity and purity.
Conclusion
The this compound linker is a valuable and versatile tool for the synthesis of VHL-recruiting PROTACs. The straightforward Boc deprotection and subsequent amide coupling strategies allow for the systematic and efficient generation of PROTAC libraries for SAR studies. By carefully selecting linker length, composition, and the warhead, researchers can fine-tune the properties of the resulting PROTACs to achieve potent and selective degradation of target proteins, paving the way for the development of novel therapeutics.
References
Application Notes and Protocols for In Vivo Studies Using (S,R,S)-AHPC-Boc Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to (S,R,S)-AHPC-Boc Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The this compound moiety is a widely used ligand for the von Hippel-Lindau (VHL) E3 ligase, a key component in many successful PROTACs. This document provides detailed application notes and protocols for the in vivo administration and evaluation of PROTACs incorporating the this compound scaffold.
The general mechanism of action for these PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for substoichiometric degradation of target proteins, offering a powerful alternative to traditional small molecule inhibitors.
Featured this compound Based PROTACs for In Vivo Studies
This document will focus on two exemplary PROTACs that utilize a VHL ligand derived from the (S,R,S)-AHPC scaffold and have demonstrated in vivo activity:
-
ACBI2: A selective and orally bioavailable degrader of SMARCA2, a key protein in chromatin remodeling. It is investigated for its therapeutic potential in SMARCA4-deficient cancers.
-
NR-11c: A selective degrader of p38α, a mitogen-activated protein kinase involved in cellular stress responses and inflammation, with applications in cancer research.
The following sections will provide detailed quantitative data and experimental protocols based on preclinical studies of these and similar PROTACs.
Quantitative Data Summary
The following tables summarize key in vivo data for ACBI2 and NR-11c, providing a clear comparison of their pharmacokinetic and pharmacodynamic properties.
Table 1: In Vivo Pharmacokinetics of ACBI2 and NR-11c in Mice
| Parameter | ACBI2 | NR-11c |
| Administration Route | Oral (p.o.) | Intraperitoneal (i.p.) / Intravenous (i.v.) / Intra-peritumoral |
| Dose (p.o.) | 30 mg/kg | Not Reported |
| Oral Bioavailability | 22%[1] | Not Reported |
| Vehicle (p.o.) | 10% HPβCD and 50% Ringer solution[2] | Not Reported |
| Vehicle (i.p./i.v.) | Not Applicable | PBS solution containing cyclodextrin[3] |
Table 2: In Vivo Efficacy and Pharmacodynamics of ACBI2 and NR-11c in Mice
| Parameter | ACBI2 | NR-11c |
| Tumor Models | A549 and NCI-H1568 xenografts | Mammary tumors |
| Efficacy Dose (p.o.) | 80 mg/kg, once daily[4] | Not Reported |
| Efficacy Outcome | Significant tumor growth inhibition[4] | p38α degradation in tumors |
| PD Dose (p.o.) | 5, 20, 100 mg/kg | Not Reported |
| PD Dose (intra-peritumoral) | Not Applicable | 15 mg/kg, single dose |
| PD Readout | Dose-dependent SMARCA2 degradation in tumors (IHC) | Down-regulation of p38α level in tumors |
| Timepoint for PD | 24 or 48 hours post-treatment | 24 hours post-injection |
Experimental Protocols
The following are detailed protocols for key experiments involving the in vivo use of this compound based PROTACs. These protocols are based on published studies and can be adapted for specific research needs.
Protocol 1: In Vivo Formulation of a VHL-Recruiting PROTAC
Objective: To prepare a PROTAC formulation suitable for oral or parenteral administration in mice.
Materials:
-
PROTAC compound (e.g., ACBI2 or NR-11c)
-
Vehicle components (e.g., Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, Saline (0.9% NaCl), Hydroxypropyl-β-cyclodextrin (HPβCD), Ringer's solution, Phosphate-buffered saline (PBS))
-
Sterile conical tubes and syringes
-
Vortex mixer and sonicator
Procedure for Oral Formulation (based on ACBI2 studies):
-
Weigh the required amount of PROTAC compound in a sterile conical tube.
-
Prepare the vehicle solution consisting of 10% HPβCD and 50% Ringer's solution in sterile water.
-
Add the vehicle solution to the PROTAC compound.
-
Vortex the mixture thoroughly for 5-10 minutes.
-
If necessary, sonicate the mixture in a water bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. The final formulation should be a clear solution.
-
Draw the required volume into a sterile syringe for oral gavage.
Procedure for Parenteral Formulation (based on NR-11c studies):
-
Weigh the required amount of PROTAC compound in a sterile conical tube.
-
Prepare the vehicle solution, which could be a PBS solution containing a solubilizing agent like cyclodextrin. A common starting formulation for preclinical studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Add the vehicle components to the PROTAC compound sequentially, ensuring each component is fully dissolved before adding the next.
-
Vortex the mixture thoroughly.
-
Visually inspect the solution for clarity.
-
Draw the required volume into a sterile syringe for injection.
Protocol 2: In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of a PROTAC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest (e.g., A549, NCI-H1568)
-
Matrigel (or other appropriate extracellular matrix)
-
Prepared PROTAC formulation and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer the PROTAC formulation or vehicle control via the chosen route (e.g., oral gavage for ACBI2 at 80 mg/kg, once daily).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the general health of the animals.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a predetermined treatment period), euthanize the mice and excise the tumors for further analysis.
Protocol 3: Pharmacodynamic (PD) Analysis of Target Protein Degradation
Objective: To assess the degradation of the target protein in tumor tissue following PROTAC administration.
Materials:
-
Tumor samples from the efficacy study or a separate PD study
-
Formalin or other fixatives
-
Paraffin embedding reagents and equipment
-
Microtome
-
Immunohistochemistry (IHC) reagents (primary antibody against the target protein, e.g., SMARCA2, secondary antibody, detection system)
-
Microscope
Procedure (Immunohistochemistry for SMARCA2):
-
Tissue Fixation and Processing: Fix the excised tumors in 10% neutral buffered formalin for 24-48 hours. Process the fixed tissues and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) to unmask the antigenic sites.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the target protein (e.g., anti-SMARCA2 antibody) at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a coverslip.
-
Imaging and Analysis: Acquire images using a bright-field microscope and quantify the staining intensity to determine the extent of target protein degradation.
Visualizations
Signaling Pathway of a Generic this compound Based PROTAC
Caption: Mechanism of action for a this compound based PROTAC.
Experimental Workflow for an In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
Logical Relationship for PROTAC Development and Evaluation
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arvinas.com [arvinas.com]
- 3. Preclinical Drug Development Testing for Proteolysis Targeting Chimera (PROTAC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Protein Degradation Assays with (S,R,S)-AHPC-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this field. They function by recruiting a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
(S,R,S)-AHPC-Boc is a widely utilized building block in the synthesis of PROTACs. It serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] By incorporating this compound into a PROTAC, researchers can effectively hijack the VHL E3 ligase to induce the degradation of a specific protein of interest.
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of PROTACs containing this compound. The protocols cover the assessment of target protein degradation and the evaluation of the biological consequences, such as effects on cell viability.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs containing this compound operate through the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). Additionally, the functional consequence of protein degradation is often measured by cell viability assays, yielding an IC50 value.
Below are tables summarizing the performance of PROTACs that utilize a derivative of (S,R,S)-AHPC, (S,R,S)-AHPC(Me)-C6-NH2, for the degradation of FBXO22, and other VHL-based PROTACs for the degradation of Focal Adhesion Kinase (FAK) and Bromodomain-containing protein 4 (BRD4).
Table 1: Degradation of FBXO22 by (S,R,S)-AHPC(Me)-C6-NH2
| Compound | Target | Cell Line | DC50 | Dmax | Assay Method |
| (S,R,S)-AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 nM | 99% | Western Blot |
Data sourced from a study on FBXO22 degraders.[4]
Table 2: Degradation of Focal Adhesion Kinase (FAK) by VHL-based PROTACs
| PROTAC | Target | Cell Line | DC50 | Dmax | Assay Method |
| F2 | FAK | HCT8/T, A549/T, MCF-7/ADR | Not Reported | Not Reported | Western Blot |
| GSK215 | FAK | Various | Not Reported | >90% | Western Blot |
| FC-11 | FAK | Various | Picomolar range | >85% | Western Blot |
Data compiled from studies on FAK-degrading PROTACs.[1]
Table 3: Degradation of BRD4 by VHL-based PROTACs
| PROTAC | Target | Cell Line | DC50 | Dmax |
| ARV-771 | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM | Not Reported |
| MZ1 | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |
Data from a comparative analysis of BRD4 PROTACs.
Table 4: Anti-proliferative Activity of FAK-targeting PROTAC F2
| Cell Line | IC50 (µM) |
| 4T1 | 0.73 |
| MDA-MB-231 | 1.09 |
| MDA-MB-468 | 5.84 |
| MDA-MB-435 | 3.05 |
Data for the FAK-targeting PROTAC F2.
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize PROTACs containing this compound.
Caption: General experimental workflow for evaluating PROTACs.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is to determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight at 37°C and 5% CO2.
-
PROTAC Treatment:
-
Dose-Response: Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Time-Course: Treat cells with the PROTAC at a fixed concentration (e.g., 100 nM) for different durations (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Wash and incubate with the appropriate secondary antibody.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 of a PROTAC.
Materials:
-
Cells in suspension or adherent cells
-
96-well clear-bottom plates
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium and add to the wells. Include a vehicle control. Incubate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Signaling Pathway Diagram
The following diagram illustrates the ubiquitin-proteasome pathway, which is hijacked by PROTACs.
Caption: The Ubiquitin-Proteasome Pathway.
Conclusion
This compound is an essential tool for the development of VHL-recruiting PROTACs. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively design and execute cell-based assays to characterize the efficacy of their PROTAC molecules. By systematically evaluating target protein degradation and the resulting cellular effects, scientists can accelerate the discovery and development of novel protein-degrading therapeutics.
References
- 1. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterisation of Highly Cooperative FAK-Degrading PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PROTAC Synthesis Utilizing (S,R,S)-AHPC-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing the (S,R,S)-AHPC-Boc E3 ligase ligand. PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[1] This is achieved by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent degradation of the target protein.[1] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design, and this compound serves as a key building block for creating VHL-recruiting PROTACs.[2] These application notes will outline the synthetic strategy, a detailed experimental protocol, and representative data for the synthesis and characterization of a model PROTAC.
Introduction
Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality in drug discovery.[3] Unlike traditional inhibitors that require high systemic exposure to maintain target occupancy, PROTACs act catalytically, offering the potential for more profound and durable target knockdown with improved pharmacological profiles. The synthesis of a PROTAC typically involves the conjugation of a ligand for the protein of interest (POI) and a ligand for an E3 ligase via a chemical linker. The nature of the linker is crucial for productive ternary complex formation and subsequent target degradation.
This compound is a widely used ligand for the VHL E3 ligase, protected with a tert-butyloxycarbonyl (Boc) group.[2] The synthetic strategy generally involves the deprotection of the Boc group to reveal a reactive amine, which is then coupled to a linker that is pre-attached to the POI ligand. This document will focus on a standard two-step process: Boc deprotection followed by an amide coupling reaction.
Signaling Pathway and Mechanism of Action
The PROTAC synthesized using (S,R,S)-AHPC will hijack the VHL E3 ligase complex to induce the degradation of a target protein. The following diagram illustrates the general mechanism of action.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow
The synthesis of a PROTAC using this compound generally follows the workflow depicted below. This involves the preparation of the necessary building blocks, the chemical synthesis of the PROTAC, and its subsequent purification and characterization.
References
- 1. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,R,S)-AHPC-Boc in Cancer Research PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to (S,R,S)-AHPC-Boc in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic strategy in cancer research, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.
This compound is a widely utilized, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its favorable physicochemical properties and well-defined binding mode make it an essential building block in the synthesis of potent and selective PROTACs for various cancer targets. This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs targeting key cancer-driving proteins: Signal Transducer and Activator of Transcription 3 (STAT3), Androgen Receptor (AR), and Bromodomain and Extra-Terminal (BET) proteins.
Mechanism of Action of this compound Based PROTACs
This compound serves as the VHL E3 ligase-recruiting moiety in a PROTAC. The general mechanism of action for a PROTAC utilizing this ligand is as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (e.g., STAT3, AR, or BET) and the VHL E3 ligase, forming a ternary complex.
-
Ubiquitination : The proximity induced by the PROTAC allows the VHL E3 ligase complex to transfer ubiquitin molecules to the target protein.
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Recycling : The PROTAC molecule is released and can catalytically induce the degradation of multiple target protein molecules.
Applications in Cancer Research
Targeting STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[1][2] Targeting STAT3 for degradation with PROTACs is a promising therapeutic strategy.
Targeting Androgen Receptor (AR) Signaling Pathway
The Androgen Receptor (AR) is a crucial driver of prostate cancer progression.[3][4][5] PROTACs that induce AR degradation can overcome resistance to traditional AR inhibitors.
Targeting BET Proteins
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic readers that regulate the transcription of key oncogenes like c-Myc. BET-targeting PROTACs have shown potent anti-cancer activity.
Quantitative Data Summary
The following tables summarize representative quantitative data for PROTACs targeting STAT3, AR, and BET proteins. While not all studies explicitly state the use of this compound, the data for VHL-recruiting PROTACs are indicative of the potential efficacy.
Table 1: STAT3-Degrading PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Reference |
| SD-36 | STAT3 | VHL | Leukemia & Lymphoma | <10 | >90 | Not Reported | |
| SDL-1 | STAT3 | CRBN | Gastric Cancer | Not Reported | >80 | ~500 |
Table 2: AR-Degrading PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Reference |
| ARD-2051 | Androgen Receptor | Not Specified | LNCaP, VCaP | 0.6 | >90 | Not Reported | |
| Enzalutamide-based | Androgen Receptor | CRBN | Lung Cancer | <100 | >80 | Not Reported | |
| Oral AR PROTAC | Androgen Receptor | Not Specified | VCaP | <1 | 92-98 | Not Reported |
Table 3: BET-Degrading PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Reference |
| ARV-771 | BET Proteins | VHL | CRPC cells | <1 | >90 | Not Reported | |
| dBET6 | BET Proteins | CRBN | HEK293T | 6 | 97 | ~10 | |
| BETd-260 | BET Proteins | Not Specified | Osteosarcoma | 1.1 - 1.8 | >90 | Not Reported |
Experimental Protocols
Protocol 1: General Synthesis of a this compound based PROTAC
This protocol outlines a general approach for the synthesis of a PROTAC using this compound, a linker with a carboxylic acid functional group, and a POI ligand with an available amine group.
Materials:
-
This compound
-
Linker with a carboxylic acid and another reactive group (e.g., another carboxylic acid or a protected amine)
-
POI ligand with a free amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Standard laboratory glassware and purification equipment (e.g., silica gel chromatography)
Procedure:
-
Boc Deprotection of this compound:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the solvent under reduced pressure to yield the deprotected amine salt.
-
-
Amide Coupling with Linker:
-
Dissolve the deprotected (S,R,S)-AHPC amine salt and the linker (1.1 equivalents) in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the product by silica gel chromatography.
-
-
Amide Coupling with POI Ligand:
-
Activate the remaining carboxylic acid on the linker-AHPC conjugate using HATU and DIPEA in DMF.
-
Add the POI ligand with a free amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Purification:
-
Upon completion of the reaction, purify the final PROTAC product using an appropriate method, such as silica gel chromatography or preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blotting for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Protocol 3: Cell Viability Assay (MTT/CCK-8)
This protocol measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 nM to 100 µM) and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate until the formazan crystals are dissolved.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the PROTAC concentration to determine the IC₅₀ (concentration for 50% inhibition of cell growth).
-
Conclusion
This compound is a cornerstone for the development of VHL-based PROTACs in cancer research. The protocols and data presented here provide a comprehensive guide for researchers to synthesize, characterize, and evaluate the efficacy of novel PROTACs targeting key oncogenic drivers. By leveraging this powerful technology, the scientific community can continue to advance the field of targeted protein degradation and develop innovative cancer therapeutics.
References
Troubleshooting & Optimization
troubleshooting low efficacy of (S,R,S)-AHPC-Boc PROTACs
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) for researchers utilizing (S,R,S)-AHPC-Boc based Proteolysis-Targeting Chimeras (PROTACs). (S,R,S)-AHPC is a derivative of the VH032 ligand, which is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] PROTACs containing this moiety function by inducing the ubiquitination and subsequent proteasomal degradation of a target Protein of Interest (POI).[2][3] This document addresses common issues related to low degradation efficacy.
PROTAC Mechanism of Action
Proteolysis-targeting chimeras are heterobifunctional molecules that serve as a bridge between a target protein and an E3 ubiquitin ligase.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single PROTAC molecule to mediate the degradation of multiple target protein copies.
Frequently Asked Questions & Troubleshooting Guide
Q1: I am observing low or no degradation of my target protein. What are the first steps in troubleshooting?
Low efficacy is a common challenge in PROTAC development. The issue can arise at multiple stages of the PROTAC mechanism. A systematic approach is crucial to identify the bottleneck.
Recommended Initial Workflow:
-
Confirm System Components: Ensure the target protein (POI) and the VHL E3 ligase are expressed in your experimental cell line.
-
Assess Compound Integrity & Permeability: Verify that the PROTAC is stable and can penetrate the cell membrane.
-
Verify Ternary Complex Formation: Confirm the PROTAC can successfully bridge the POI and VHL.
-
Optimize Concentration & Time: Perform dose-response and time-course experiments to rule out suboptimal conditions or the "hook effect."
-
Confirm Mechanism of Action: Use proteasome inhibitors to ensure the observed degradation is dependent on the ubiquitin-proteasome system (UPS).
References
Technical Support Center: Optimizing (S,R,S)-AHPC-Boc for Cellular Assays
Welcome to the technical support center for (S,R,S)-AHPC-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using this compound in cell-based assays, with a primary focus on improving its solubility and preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in cell-based assays?
This compound, also known as VH032-Boc, is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its primary use is in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3] In cell-based assays, this compound is a crucial component of PROTACs designed to degrade specific proteins of interest, allowing for the study of their function.
Q2: I am observing precipitation when I add my this compound-containing PROTAC to my cell culture medium. What is the likely cause?
Precipitation of this compound or PROTACs derived from it is a common issue stemming from its poor aqueous solubility.[4] These molecules are often large and lipophilic, which makes them prone to crashing out of solution when introduced into the aqueous environment of cell culture media. This is a frequent challenge with many PROTACs, not just those containing this compound.
Q3: What is the "hook effect" and how does it relate to my cell-based assays with this compound-based PROTACs?
The "hook effect" describes a phenomenon where the efficacy of a PROTAC (i.e., target protein degradation) decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation. This results in a bell-shaped dose-response curve. It is crucial to perform a wide dose-response experiment to determine the optimal concentration range for your PROTAC and to avoid misinterpreting a lack of degradation at high concentrations as inactivity of the compound.
Troubleshooting Guide
This guide provides systematic steps to address solubility issues with this compound in your experiments.
Problem: Precipitate formation upon dilution of this compound stock solution into aqueous cell culture medium.
Solution Workflow:
Caption: A logical workflow for troubleshooting solubility issues.
Step 1: Review Your Stock Solution Preparation
Ensure your this compound stock solution is properly prepared.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound.
-
Hygroscopic Nature of DMSO: Use freshly opened, anhydrous DMSO, as absorbed water can significantly reduce the solubility of hydrophobic compounds.
-
Ultrasonication: If the compound does not readily dissolve, brief ultrasonication can be beneficial.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Step 2: Optimize Your Dilution Technique
The method of dilution into your aqueous medium is critical.
-
Serial Dilution: Perform serial dilutions in your cell culture medium rather than a single large dilution.
-
Rapid Mixing: Add the stock solution to the medium while vortexing or gently swirling to ensure rapid and even dispersion.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to minimize cytotoxicity.
Step 3: Incorporate Co-solvents and Surfactants
If precipitation persists, the use of co-solvents and surfactants in your final formulation can significantly improve solubility.
-
PEG300 and Tween-80: A commonly used formulation for in vivo studies that can be adapted for in vitro work involves a mixture of DMSO, PEG300, Tween-80, and saline or culture medium.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): This is another effective solubilizing agent.
Step 4: Gentle Sonication or Warming
In some cases, gentle warming (to 37°C) or brief sonication of the final working solution can help to redissolve small amounts of precipitate. However, be cautious with temperature-sensitive media components.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Concentration | Observations |
| DMSO | 100 mg/mL (188.44 mM) | Clear solution, may require ultrasonication. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.71 mM) | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.71 mM) | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a method for preparing a stock solution and a working solution with improved solubility for cell-based assays.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 530.68 g/mol , add 188.4 µL of DMSO).
-
Vortex and, if necessary, sonicate briefly until fully dissolved.
-
Aliquot and store at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in a co-solvent formulation):
-
To prepare 1 mL of a 10 µM working solution, start with your 10 mM stock solution.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 1 µL of the 10 mM this compound stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 549 µL of sterile PBS or your cell culture medium to reach a final volume of 1 mL.
-
Vortex to ensure a homogenous solution. This working solution can then be further diluted into your cell culture plates.
-
Protocol 2: Western Blot for PROTAC-Mediated Target Protein Degradation
This protocol outlines the general steps for assessing the degradation of a target protein after treatment with a PROTAC containing this compound.
Materials:
-
Cells plated in appropriate culture vessels
-
PROTAC working solution
-
Vehicle control (e.g., the co-solvent mixture without the PROTAC)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your PROTAC and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot workflow for protein degradation analysis.
References
Technical Support Center: Overcoming Poor Cell Permeability of (S,R,S)-AHPC-Boc PROTACs
Welcome to the technical support center for researchers utilizing (S,R,S)-AHPC-Boc based PROTACs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cell permeability, a common hurdle in the development of effective PROTACs.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows excellent biochemical activity (target binding, ternary complex formation) but weak or no cellular degradation of the target protein. Is this likely a permeability issue?
A: Yes, a significant drop-off in activity from biochemical to cellular assays is a classic indicator of poor cell permeability. PROTACs, due to their high molecular weight and polar surface area, often fall into the "beyond Rule of 5" (bRo5) chemical space, making it difficult for them to passively diffuse across the cell membrane. Even with high potency in a cell-free system, if the PROTAC cannot reach its intracellular target in sufficient concentrations, it will not induce effective protein degradation.
Q2: What is the role of the Boc protecting group on (S,R,S)-AHPC, and how does it affect cell permeability?
A: The tert-Butyloxycarbonyl (Boc) group in this compound is a protecting group for the secondary amine in the hydroxyproline ring of the VHL ligand. While it can be useful during chemical synthesis, its presence in the final PROTAC molecule can significantly increase lipophilicity and molecular weight. This can have a variable effect on permeability. While increased lipophilicity can sometimes enhance membrane crossing, the bulky nature of the Boc group might also hinder passage through the membrane. In many cases, the deprotected (free amine) version of the VHL ligand is used in the final PROTAC structure to reduce steric bulk and potentially improve permeability and target engagement. It is advisable to test both the Boc-protected and deprotected versions of your PROTAC to determine the optimal design for cellular activity.
Q3: I am designing a new PROTAC using this compound. What are the key molecular properties I should consider to optimize for cell permeability?
A: To optimize for cell permeability, consider the following physicochemical properties:
-
Molecular Weight (MW): While PROTACs are inherently large, strive to keep the MW as low as possible without compromising binding affinity and ternary complex formation.
-
Topological Polar Surface Area (TPSA): A lower TPSA is generally associated with better cell permeability. Aim to minimize the number of exposed polar groups.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): Reducing the number of HBDs and HBAs can improve permeability. For instance, an amide-to-ester substitution in the linker can decrease the HBD count.[1]
-
Lipophilicity (e.g., cLogP): There is often a fine balance to be struck with lipophilicity. While a certain degree of lipophilicity is required to enter the lipid bilayer, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids and proteins.
-
Conformational Flexibility: PROTACs that can adopt a more compact, folded conformation in the nonpolar environment of the cell membrane tend to be more permeable. This "chameleon-like" behavior can be influenced by the linker design.
Q4: What are the most common strategies to improve the cell permeability of my this compound PROTAC?
A: Several strategies can be employed to enhance the cell permeability of your PROTAC:
-
Linker Optimization: The linker plays a crucial role in the overall properties of the PROTAC.
-
Length: Shorter linkers are often associated with better permeability.[2]
-
Composition: Replacing flexible polyethylene glycol (PEG) linkers with more rigid alkyl or cyclic structures can sometimes improve permeability by promoting a more folded conformation.
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the hydrogen bond donor count and improve permeability.[2]
-
-
Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can help to shield polar groups and encourage a more compact conformation, which can enhance cell entry.
-
Prodrug Approach: A prodrug strategy involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.
Troubleshooting Guide
Problem: My this compound PROTAC shows low target degradation in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Physicochemical Properties: Calculate the MW, TPSA, cLogP, and number of HBDs/HBAs of your PROTAC. Compare these values to those of known permeable PROTACs. 2. Perform a Permeability Assay: Directly measure the permeability of your PROTAC using a PAMPA or Caco-2 assay (see Experimental Protocols below). 3. Synthesize Analogs: Design and synthesize new PROTACs with modified linkers (e.g., shorter, more rigid, amide-to-ester substitution) or by removing the Boc protecting group. |
| Inefficient Ternary Complex Formation | 1. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your PROTAC can simultaneously bind to the target protein and VHL E3 ligase. 2. Optimize Linker Length and Attachment Points: The geometry of the ternary complex is critical. Systematically vary the linker length and the attachment points on both the target binder and the VHL ligand. |
| "Hook Effect" | 1. Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range. A bell-shaped dose-response curve, where degradation decreases at higher concentrations, is indicative of the hook effect.[3] 2. Lower PROTAC Concentration: If the hook effect is observed, use lower concentrations of the PROTAC in your experiments. |
| Incorrect E3 Ligase Choice | 1. Confirm E3 Ligase Expression: Ensure that VHL is expressed in your cell line of interest using techniques like Western blotting or qPCR. 2. Consider Alternative E3 Ligases: If VHL is not expressed or is not efficient at ubiquitinating your target, consider designing PROTACs that recruit other E3 ligases like CRBN. |
Quantitative Data on Permeability of VHL-based PROTACs
The following table summarizes permeability data from a study on VH032-based PROTACs, which are structurally analogous to this compound PROTACs. This data illustrates the impact of linker modifications and amide-to-ester substitution on passive permeability as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).
| Compound | Modification | Molecular Weight (Da) | HBDs | HBAs | cLogP | PAMPA Pe (10-6 cm/s) |
| PROTAC 1 | 3-unit PEG linker, Amide | 1003 | 4 | 14 | 4.2 | 0.03[2] |
| PROTAC 2 | 2-unit PEG linker, Amide | 959 | 4 | 13 | 3.9 | 0.6 |
| PROTAC 3 | 3-unit PEG linker, Ester | 1004 | 3 | 14 | 4.7 | 0.06 |
| PROTAC 4 | 2-unit PEG linker, Ester | 960 | 3 | 13 | 4.4 | 1.2 |
HBDs: Hydrogen Bond Donors; HBAs: Hydrogen Bond Acceptors; cLogP: Calculated LogP; Pe: Permeability coefficient.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane and is a high-throughput method to assess membrane permeability.
Materials:
-
PAMPA plate with a lipid-impregnated artificial membrane (e.g., Corning Gentest™ PAMPA Plate System)
-
Donor and acceptor plates
-
Test PROTAC and control compounds
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., DMSO)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in an appropriate solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (<1%).
-
Prepare Acceptor Plate: Add PBS to the wells of the acceptor plate.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the artificial membrane separates the two compartments.
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, carefully separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation:
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[drug]acceptor = Concentration of drug in the acceptor well
-
[drug]equilibrium = Equilibrium concentration
-
Protocol 2: Caco-2 Permeability Assay
This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport of a compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test PROTAC and control compounds
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Dosing Solutions: Dissolve the test PROTAC and control compounds in HBSS.
-
Permeability Measurement (Apical to Basolateral):
-
Remove the culture medium from the apical (upper) and basolateral (lower) compartments.
-
Add the dosing solution to the apical compartment and fresh HBSS to the basolateral compartment.
-
Incubate at 37°C with gentle shaking.
-
At various time points, collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Permeability Measurement (Basolateral to Apical):
-
Add the dosing solution to the basolateral compartment and fresh HBSS to the apical compartment to assess efflux.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp is calculated using the following equation:
Where:
-
dQ/dt = The rate of permeation of the drug across the cells
-
A = The surface area of the membrane
-
C₀ = The initial concentration of the drug in the donor chamber
-
Signaling Pathways and Experimental Workflows
This compound based PROTACs recruit the VHL E3 ligase to induce the degradation of a target protein. The downstream consequences depend on the specific target being degraded. Below are diagrams for the degradation of common targets of VHL-recruiting PROTACs.
Caption: General mechanism of this compound PROTAC-induced protein degradation.
Caption: Signaling pathway affected by the degradation of BRD4.
References
Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-Boc PROTACs
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the optimization of linker length for (S,R,S)-AHPC-Boc Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC and what is its role in a PROTAC?
(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] In a PROTAC, it serves as the "anchor" that recruits the VHL E3 ligase machinery. The (S,R,S)-AHPC component, connected via a linker to a ligand for a protein of interest (POI), forms a ternary complex (POI-PROTAC-VHL), leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The "Boc" refers to a tert-butyloxycarbonyl protecting group, which is typically present during synthesis.
Q2: Why is the linker and its length so critical for PROTAC efficacy?
The linker is not just a spacer; it is a crucial determinant of PROTAC efficacy. Its length, composition, and attachment points dictate the geometry and stability of the ternary complex.
-
Too Short: A linker that is too short can cause steric hindrance, preventing the PROTAC from binding to both the target protein and the E3 ligase simultaneously.
-
Too Long: A linker that is too long might lead to the formation of an unproductive ternary complex where the lysine residues on the target protein are not correctly positioned for efficient ubiquitination. It can also lead to a significant entropic penalty, which can be offset by strong protein-protein interactions.
-
Optimal Length: An optimal linker length facilitates the formation of a stable and productive ternary complex, maximizing the rate of target ubiquitination and degradation.
Q3: We are observing low or no degradation with our this compound PROTACs. Could the linker be the issue?
Yes, a suboptimal linker is a common cause of low degradation efficiency. If you are observing poor performance, consider the following troubleshooting steps:
-
Synthesize a Broader Range of Linker Lengths: The optimal linker length is empirically determined for each specific target and E3 ligase pair. Synthesizing variants with systematically varied linker lengths (e.g., PEG2, PEG4, PEG6) is the most direct way to address this.
-
Assess Ternary Complex Formation: Inefficient ternary complex formation is a primary reason for PROTAC failure. Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to confirm that your PROTAC can bridge the target protein and VHL.
-
Evaluate Cell Permeability: PROTACs are often large molecules with poor physicochemical properties that can limit their ability to cross the cell membrane. The linker composition can be modified to improve properties like solubility and permeability. For instance, incorporating PEG motifs can increase hydrophilicity.
-
Check for the "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-VHL) that do not lead to degradation, reducing overall efficacy. Performing a wide dose-response experiment is necessary to identify a potential hook effect.
Quantitative Data on Linker Length and Efficacy
The optimal linker length is highly system-dependent. The tables below present illustrative data from published studies on VHL-based PROTACs, demonstrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Effect of PEG Linker Length on BRD4 Degradation This table summarizes data for a series of BRD4-targeting PROTACs utilizing a VHL ligand and PEG linkers of varying lengths.
| PROTAC Variant | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG2 | 8 | >1000 | <20 |
| PROTAC B | PEG3 | 11 | 150 | ~70 |
| PROTAC C | PEG4 | 14 | 18 | >95 |
| PROTAC D | PEG5 | 17 | 45 | ~90 |
| PROTAC E | PEG6 | 20 | 120 | ~80 |
Data is adapted from representative studies for illustrative purposes and does not reflect a single specific experiment.
Table 2: Impact of Alkyl Linker Length on FAK Degradation This table shows the relationship between alkyl chain length and the degradation of Focal Adhesion Kinase (FAK).
| PROTAC Variant | Linker Composition | Linker Length (atoms) | pDC50 |
| FAK-1 | Alkyl | 10 | < 5.0 |
| FAK-2 | Alkyl | 11 | 6.8 |
| FAK-3 | Alkyl | 12 | 7.9 |
| FAK-4 | Alkyl | 13 | 7.7 |
| FAK-5 | Alkyl | 14 | 7.4 |
pDC50 is the negative logarithm of the DC50 value. Data is derived from published research on FAK degraders.
Key Experimental Protocols
Accurate evaluation of linker performance requires robust experimental methodologies. Below are detailed protocols for essential assays.
Western Blotting for Protein Degradation Assessment
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest (e.g., HEK293, cancer cell lines) and allow them to adhere. Treat the cells with a range of concentrations of your PROTAC variants for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration for each sample using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
-
Data Interpretation: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Ternary Complex Formation Assay (SPR)
Surface Plasmon Resonance (SPR) can provide quantitative data on the formation and stability of the ternary complex.
Methodology:
-
Immobilization: Immobilize the VHL E3 ligase protein onto an SPR sensor chip.
-
Binary Interaction: Inject your this compound PROTAC over the surface to measure its binary binding affinity to VHL.
-
Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the target protein.
-
Data Interpretation: An increase in the binding response compared to the PROTAC-only injection indicates the formation of a ternary complex. This can be used to determine the cooperativity of the system.
Visual Diagrams and Workflows
PROTAC Mechanism of Action
Caption: The PROTAC induces proximity between a target protein and VHL E3 ligase, leading to degradation.
Linker Optimization Experimental Workflow
Caption: A systematic workflow for the empirical optimization of PROTAC linker length.
Troubleshooting Logic for Inactive PROTACs
Caption: A decision tree to diagnose and resolve issues with underperforming PROTACs.
References
Technical Support Center: Mitigating the Hook Effect with (S,R,S)-AHPC-Derived PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTACs synthesized using the (S,R,S)-AHPC-Boc VHL ligand. The focus is on understanding and mitigating the "hook effect" to ensure accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc group in this compound?
A1: The tert-butyloxycarbonyl (Boc) group in this compound serves as a protecting group for the amine functionality of the (S,R,S)-AHPC VHL ligand.[1][2] This protection prevents the amine from participating in unwanted side reactions during the synthesis of the PROTAC molecule. The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), to allow for the coupling of the VHL ligand to the linker and, subsequently, the target protein ligand.[3][4] Therefore, the final, active PROTAC molecule does not contain the Boc group.
Q2: What is the "hook effect" in the context of PROTAC experiments?
A2: The hook effect is a phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the efficacy of the PROTAC in degrading the target protein decreases.[5] This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration. Instead of a standard sigmoidal curve where the effect plateaus at high concentrations, the hook effect shows a paradoxical reduction in degradation.
Q3: What is the underlying mechanism of the hook effect?
A3: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's function relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase (in this case, VHL). However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the VHL E3 ligase, forming binary complexes (Target-PROTAC or VHL-PROTAC). These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q4: What are the experimental consequences of the hook effect?
A4: The primary consequence of the hook effect is the potential for misinterpretation of experimental data. Key parameters used to characterize PROTACs, such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation), can be inaccurately determined if the hook effect is not recognized. This can lead to an incorrect assessment of a PROTAC's potency and efficacy.
Q5: How can I determine if I am observing a hook effect?
A5: A key indicator of the hook effect is a bell-shaped dose-response curve where you observe decreased protein degradation at the highest concentrations of your PROTAC. If you only test a narrow range of high concentrations, you might mistakenly conclude that your PROTAC is inactive. Therefore, it is crucial to test a wide range of concentrations.
Troubleshooting Guide
Problem 1: Decreased or no protein degradation at high PROTAC concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations. It is recommended to test a broad range, for example, from 1 pM to 100 µM, to capture the full dose-response curve.
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Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays like co-immunoprecipitation or NanoBRET to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help to correlate the decrease in degradation with a reduction in ternary complex formation.
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Problem 2: No protein degradation observed at any tested concentration.
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Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the tested concentrations being entirely within the hook effect region.
-
Troubleshooting Steps:
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Test a Wider Concentration Range: Your initial concentration range might have been too high (in the hook effect region) or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
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Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm its ability to bind to the target protein and the VHL E3 ligase, and facilitate the formation of a ternary complex.
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Check Cell Line and E3 Ligase Expression: Ensure that your chosen cell line expresses both the target protein and the VHL E3 ligase at sufficient levels. This can be verified by Western blot or qPCR.
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Optimize Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.
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Confirm Complete Deprotection of Boc Group: If you are synthesizing the PROTAC in-house, ensure the complete removal of the Boc group from the this compound precursor. Incomplete deprotection will result in an inactive PROTAC that cannot bind to VHL. This can be checked by mass spectrometry of the final compound.
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Problem 3: High variability between replicate experiments.
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Likely Cause: Inconsistent experimental conditions or pipetting errors.
-
Troubleshooting Steps:
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Ensure Consistent Cell Conditions: Use cells at a consistent passage number and confluency.
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Prepare Fresh PROTAC Dilutions: Prepare fresh serial dilutions of your PROTAC for each experiment to avoid issues with compound stability in solution.
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Standardize Protocols: Ensure all incubation times, washing steps, and reagent concentrations are consistent across all experiments.
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Quantitative Data Summary
The following tables summarize representative degradation data for VHL-based PROTACs targeting various proteins. Note that the specific performance of a PROTAC derived from (S,R,S)-AHPC will be target-dependent.
Table 1: Representative Degradation Potency (DC50) of VHL-based PROTACs
| PROTAC Target | Cell Line | DC50 (nM) | Reference |
| BRD4 | 22Rv1 | <1 | |
| KRAS G12C | NCI-H2030 | 590 ± 200 | |
| IRAK4 | PBMC | 151 | |
| ERα | MCF-7 | 1.8 | |
| EGFR L858R | HCC-827 | 5.0 |
Table 2: Representative Maximum Degradation (Dmax) of VHL-based PROTACs
| PROTAC Target | Cell Line | Dmax (%) | Reference |
| BRD4 | 22Rv1 | >95 | |
| KRAS G12C | NCI-H2030 | ~80 | |
| FBXO22 | Jurkat | 99 |
Experimental Protocols
Protocol 1: Dose-Response Analysis of a (S,R,S)-AHPC-Derived PROTAC by Western Blot
This protocol outlines the steps to determine the dose-response curve for a PROTAC and identify a potential hook effect.
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Cell Seeding:
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Plate the cells of interest in a multi-well plate (e.g., 12-well or 24-well) at a density that will allow them to reach 70-80% confluency at the time of harvest.
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Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
PROTAC Treatment:
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Prepare a stock solution of your (S,R,S)-AHPC-derived PROTAC in DMSO.
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Perform a serial dilution of the PROTAC stock solution in cell culture medium to create a wide range of concentrations (e.g., 1 pM to 10 µM). It is critical to include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.
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Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
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After incubation, place the plates on ice.
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Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
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Calculate the percentage of remaining target protein for each PROTAC concentration relative to the vehicle control (set to 100%).
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Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to visualize the dose-response curve and identify the DC50, Dmax, and any potential hook effect.
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Visualizations
Caption: Mechanism of action of a (S,R,S)-AHPC-derived PROTAC.
Caption: The hook effect at high PROTAC concentrations.
Caption: A logical workflow for troubleshooting the hook effect.
References
Technical Support Center: Enhancing Ternary Complex Formation with (S,R,S)-AHPC-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-Boc and its derivatives in the context of targeted protein degradation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in our experiments?
This compound, also known as VH032-Boc, is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][] Its primary function is to serve as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] When incorporated into a PROTAC, this compound recruits the VHL E3 ligase to a target protein, facilitating the formation of a ternary complex (Target Protein - PROTAC - E3 Ligase).[3] This proximity is a critical first step for the subsequent ubiquitination and proteasomal degradation of the target protein.[4]
Q2: We are not observing any ternary complex formation in our biochemical assays. What are the initial checks we should perform?
If you are not observing ternary complex formation, it is crucial to systematically verify the integrity and activity of each component of your assay:
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Protein Quality: Ensure that both your target protein and the VHL E3 ligase complex are correctly folded, pure, and active. Techniques like Dynamic Light Scattering (DLS) can be used to check for protein aggregation, which can hinder complex formation.
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PROTAC Integrity: Confirm the chemical structure and purity of your PROTAC molecule synthesized using this compound. Methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for this verification.
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Assay Controls: Always include appropriate positive and negative controls. A PROTAC known to form a stable ternary complex can serve as a positive control, while a non-binding molecule or an unrelated protein can be used as a negative control to ensure the specificity of the interaction.
Q3: Our biochemical assays show good ternary complex formation, but we don't observe any degradation of the target protein in our cellular assays. What could be the underlying reasons?
Discrepancies between biochemical and cellular assay results are a common challenge in PROTAC development and can stem from several factors:
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Cell Permeability: PROTACs are often large molecules with poor cell membrane permeability. It is advisable to perform cell permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess your PROTAC's ability to enter the cell.
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Intracellular Availability: Even if a PROTAC can cross the cell membrane, it may be subject to efflux pumps that actively transport it out of the cell, thereby reducing its effective intracellular concentration.
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The "Unproductive" Ternary Complex: A stable ternary complex does not always guarantee efficient protein degradation. The specific geometry of the complex might not be optimal for the E3 ligase to effectively ubiquitinate the target protein. This can be influenced by the length and attachment points of the linker used in the PROTAC design.
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Cellular Environment Complexity: The intracellular environment is significantly more complex than in vitro biochemical assays. Factors such as the relative concentrations of the target protein and E3 ligase, post-translational modifications, and the presence of competing endogenous molecules can all influence the efficiency of ternary complex formation and subsequent degradation. Live-cell assays like NanoBRET™ can provide valuable insights into ternary complex formation within a more physiologically relevant context.
Q4: We are observing a "hook effect" in our ternary complex formation assays. What is it, and how should we interpret it?
The "hook effect" is a phenomenon observed in proximity-based assays like TR-FRET and NanoBRET™, where the signal initially increases with higher concentrations of the PROTAC but then decreases at very high concentrations. This occurs because at excessive PROTAC concentrations, the PROTAC molecules will predominantly form binary complexes with either the target protein or the E3 ligase, rather than bridging the two to form the ternary complex. This leads to a decrease in the proximity-based signal. The presence of a hook effect is a strong indicator of a 1:1:1 binding stoichiometry and helps to confirm the desired mechanism of action. When analyzing your data, it is crucial to perform a full dose-response curve to identify the optimal concentration for ternary complex formation and to avoid misinterpreting the decreased signal at high concentrations as low efficacy.
Troubleshooting Guides
Issue 1: Low Signal or No Signal in TR-FRET Ternary Complex Assay
| Potential Cause | Troubleshooting Step |
| Suboptimal concentrations of assay components | Systematically titrate the concentrations of the target protein, VHL E3 ligase complex, and the fluorescently labeled antibodies to find the optimal ratio that yields the best signal-to-background ratio. |
| Incorrect buffer conditions | Ensure that the assay buffer has the optimal pH, salt concentration, and additives (e.g., detergents, BSA) to maintain protein stability and minimize non-specific binding. |
| Inactive protein or PROTAC | Re-verify the activity and integrity of your protein preparations and the purity of your PROTAC compound. |
| Insufficient incubation time | Optimize the incubation time for the assay. Ternary complex formation may be a slow process, and a longer incubation period might be required to reach equilibrium. |
Issue 2: High Background Signal in NanoBRET™ Ternary Complex Assay
| Potential Cause | Troubleshooting Step |
| Non-specific interactions | Increase the concentration of blocking agents like BSA in your assay buffer. Optimize the detergent concentration to reduce non-specific binding. |
| Spectral overlap | Ensure that the emission spectra of the NanoLuc® donor and the HaloTag® acceptor are well-separated and that you are using the correct filter sets for detection. |
| Cellular autofluorescence | If performing the assay in a cellular context, use a plate reader with appropriate filters to minimize the contribution of cellular autofluorescence. |
| Overexpression of tagged proteins | Titrate the expression levels of the NanoLuc®-fused target protein and the HaloTag®-fused VHL to minimize spontaneous interactions. |
Issue 3: Inconsistent DC50 and Dmax Values in Cellular Degradation Assays
| Potential Cause | Troubleshooting Step |
| PROTAC instability in cell culture media | Assess the stability of your PROTAC compound in the cell culture medium over the time course of your experiment. Degradation of the PROTAC will lead to variable results. |
| Cell line variability | Different cell lines can have varying endogenous levels of the target protein and VHL E3 ligase, which can impact the efficiency of degradation. It is important to characterize these levels in your chosen cell model. |
| "Hook effect" at high concentrations | Ensure you are performing a full dose-response curve to accurately determine the DC50 and Dmax. High concentrations of the PROTAC can lead to reduced degradation due to the hook effect. |
| Off-target effects | At higher concentrations, your PROTAC may have off-target effects that can influence cell viability and protein degradation pathways, leading to inconsistent results. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for VHL-based PROTACs. Note that these values are illustrative and can vary significantly depending on the specific target protein, PROTAC design, and experimental conditions.
Table 1: Representative Degradation Parameters for VHL-based PROTACs
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | A VHL-based PROTAC | PC3 | 3.3 | 97 | |
| BRD4 | A VHL-based PROTAC | EOL-1 | 0.87 | 96 | |
| FBXO22 | AHPC(Me)-C6-NH2 | Jurkat | 77 | 99 | |
| BRD4 | A VHL-based PROTAC | - | 15 | >95 |
Table 2: Representative Ternary Complex Formation Parameters
| Assay Type | Target Protein | E3 Ligase | PROTAC | Kternary (nM) | Reference |
| AlphaLISA | BRD4 (BD1) | CRBN-DDB1 | A PROTAC | 4 | |
| TR-FRET | BRD2(BD1) | His-CRBN(DDB1) | dBET1 | - |
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol provides a general framework for a TR-FRET assay to measure the formation of a ternary complex involving a target protein, a VHL-based PROTAC, and the VHL E3 ligase.
-
Reagent Preparation:
-
Prepare a stock solution of your this compound derived PROTAC in a suitable solvent (e.g., DMSO).
-
Dilute the target protein (e.g., GST-tagged) and the VHL E3 ligase complex (e.g., His-tagged) to the desired concentrations in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA).
-
Prepare solutions of the TR-FRET donor (e.g., Tb-anti-GST antibody) and acceptor (e.g., AF488-anti-His antibody) in the assay buffer.
-
-
Assay Procedure:
-
Add a fixed volume of the target protein and VHL E3 ligase complex to the wells of a low-volume 384-well plate.
-
Add serial dilutions of your PROTAC or control compounds to the wells.
-
Add the TR-FRET donor and acceptor antibodies to the wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-180 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable binding model to determine the potency of ternary complex formation.
-
Protocol 2: NanoBRET™ Cellular Ternary Complex Assay
This protocol outlines the steps for a live-cell NanoBRET™ assay to monitor ternary complex formation.
-
Cell Preparation:
-
Co-transfect HEK293T cells with plasmids encoding for the target protein fused to NanoLuc® luciferase and the VHL E3 ligase fused to HaloTag®.
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM I Reduced Serum Medium.
-
Seed the cells into a white 96-well plate.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-VHL fusion protein.
-
Treat the cells with serial dilutions of your PROTAC or control compounds.
-
Add the NanoBRET® Nano-Glo® Substrate to the wells.
-
Incubate the plate at 37°C and 5% CO2 for the desired time.
-
-
Data Acquisition and Analysis:
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a plate reader equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio (Acceptor signal / Donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the cellular potency of ternary complex formation.
-
Visualizations
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of (S,R,S)-AHPC-Boc based PROTACs
Welcome to the technical support center for researchers utilizing (S,R,S)-AHPC-Boc based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges in your experiments, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in my PROTAC?
A1: (S,R,S)-AHPC is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The "Boc" refers to a tert-butyloxycarbonyl protecting group, which is typically removed to allow for linker attachment to your protein of interest (POI) ligand. In your PROTAC, the (S,R,S)-AHPC moiety serves to recruit the VHL E3 ligase to your target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3]
Q2: What are the potential sources of off-target effects with my this compound based PROTAC?
A2: Off-target effects with PROTACs can stem from several factors:
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Unintended degradation of other proteins: Your PROTAC may induce the degradation of proteins other than your intended target. This can happen if the PROTAC facilitates the formation of a ternary complex with an off-target protein and the VHL E3 ligase.
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Independent pharmacological activity: The warhead (the part of your PROTAC that binds to the target protein) or the (S,R,S)-AHPC ligand itself might have biological activities independent of their role in the PROTAC.
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"Neosubstrate" degradation: While more commonly associated with CRBN-based PROTACs, it's theoretically possible for the VHL-PROTAC complex to recognize and degrade proteins that are not natural substrates of VHL.
Q3: How can I differentiate between on-target and off-target effects in my cellular assays?
A3: A critical step is the use of proper negative controls. These controls help to confirm that the observed phenotype is a direct result of the degradation of your target protein.
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Inactive Epimer Control: Synthesize or acquire a diastereomer of your PROTAC, such as one with an inverted stereochemistry at the hydroxyproline motif of the VHL ligand (e.g., cis-hydroxyproline instead of trans). This control should not bind to VHL and therefore should not induce degradation of your target or off-targets.
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Warhead-Mutated Control: Create a version of your PROTAC where the warhead is modified to abolish binding to your protein of interest. This control will help identify effects caused by VHL engagement alone.
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E3 Ligase Ligand Alone: Treat cells with (S,R,S)-AHPC itself to determine any effects of VHL binding that are independent of being tethered to a warhead.
Troubleshooting Guides
Guide 1: Inconsistent or No Degradation of Target Protein
If you are observing variable or no degradation of your target protein, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal PROTAC Concentration | PROTACs can exhibit a "hook effect," where high concentrations can inhibit the formation of the productive ternary complex, leading to reduced degradation. Perform a dose-response experiment over a wide concentration range to determine the optimal concentration for maximal degradation (DC50). |
| Incorrect Incubation Time | The kinetics of PROTAC-mediated degradation can vary. Conduct a time-course experiment to identify the optimal duration of treatment for maximum protein degradation. |
| Low E3 Ligase Expression | The expression levels of VHL can vary between cell lines. Confirm VHL expression in your cell line using Western blotting or qPCR. Consider testing a panel of cell lines to find a responsive model. |
| PROTAC Instability or Poor Permeability | Assess the chemical stability of your PROTAC in your experimental media. If permeability is an issue, consider optimizing the linker or warhead to improve physicochemical properties. |
| Proteasome Inhibition | To confirm that the loss of your target protein is due to proteasomal degradation, pre-treat your cells with a proteasome inhibitor like MG132. This should rescue the degradation of your target protein. |
Guide 2: Unexpected Cellular Toxicity
If you observe significant cytotoxicity that is not explained by the known function of your target protein, it may be due to off-target effects.
| Potential Cause | Troubleshooting Recommendation |
| Off-Target Protein Degradation | The toxicity may be due to the degradation of an essential off-target protein. Perform a global proteomics experiment (e.g., LC-MS/MS) to identify unintended protein degradation. |
| Toxicity of the Warhead or Ligand | The warhead or the (S,R,S)-AHPC ligand may have inherent toxicity. Test the inactive epimer control and the free (S,R,S)-AHPC ligand in your cytotoxicity assay. If the toxicity persists with the inactive control, it suggests an effect independent of target degradation. |
| Dose Mismatch | Determine the concentration at which toxicity is observed and compare it to the DC50 for your target protein. A large window between efficacy and toxicity is desirable. |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
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Cell Treatment: Culture your cells and treat them with your active PROTAC, an inactive control PROTAC, and a vehicle control (e.g., DMSO) at a concentration that gives maximal on-target degradation. A shorter treatment time (e.g., < 6 hours) is recommended to focus on direct degradation targets.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptide samples from each condition with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and accurate relative quantification of proteins across the different treatment groups.
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.
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Data Analysis: Identify and quantify thousands of proteins across all samples. Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins with a statistically significant and dose-dependent decrease in abundance in the active PROTAC-treated samples compared to the controls. These are your potential off-targets.
Protocol 2: Western Blotting for Off-Target Validation
Once potential off-targets are identified via proteomics, their degradation should be validated using a targeted method like Western blotting.
-
Cell Treatment: Treat cells with a range of concentrations of your active PROTAC and inactive control.
-
Lysate Preparation: Lyse the cells and determine the total protein concentration for each sample.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with validated primary antibodies against your potential off-target protein(s). Also, probe for your target protein (as a positive control) and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to confirm the degradation of the potential off-target protein.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm that your PROTAC is binding to both your intended target and potentially to off-target proteins in a cellular context.
-
Cell Treatment: Treat intact cells with your PROTAC or a vehicle control.
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Heat Challenge: Heat the cell suspensions across a range of temperatures. Ligand binding can stabilize a protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble protein (target and potential off-targets) in each sample at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Visualizations
Caption: Mechanism of action for an (S,R,S)-AHPC based PROTAC.
Caption: Experimental workflow for identifying and validating off-target effects.
References
stability issues with (S,R,S)-AHPC-Boc in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of (S,R,S)-AHPC-Boc in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as VH032-Boc, is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound in its solid form should be stored at -20°C under a nitrogen atmosphere.[3] Stock solutions, typically in DMSO, should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), also preferably under nitrogen.[1][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q3: In which solvents is this compound soluble?
This compound is highly soluble in DMSO (up to 100 mg/mL). For in vivo or cell-based assays, it is often prepared in a co-solvent system. Common formulations include combinations of DMSO with PEG300, Tween-80, saline, or SBE-β-CD in saline. It is crucial to prepare these working solutions fresh on the day of use.
Q4: How does the Boc protecting group on this compound affect its stability?
The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions. However, it is labile to strong acidic conditions, which can lead to its removal. Therefore, it is important to avoid strongly acidic environments during solution preparation and experimentation to maintain the integrity of the molecule.
Troubleshooting Guide: Stability Issues in Solution
This guide addresses common stability-related problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | - Increase the percentage of organic co-solvent (e.g., DMSO), but be mindful of its final concentration in the assay. - Utilize solubility enhancers such as PEG300, Tween-80, or SBE-β-CD. - Gentle heating and/or sonication can aid in dissolution, but avoid excessive heat. - Prepare working solutions fresh and use them immediately. |
| Inconsistent or poor experimental results | Degradation of this compound in solution. | - Storage: Ensure stock solutions are stored at -80°C in aliquots and protected from light. Avoid repeated freeze-thaw cycles. - Working Solutions: Always prepare aqueous working solutions fresh for each experiment. Do not store aqueous solutions for extended periods. - pH: Maintain a neutral to slightly basic pH for your experimental buffer. Avoid strongly acidic conditions which can cleave the Boc protecting group. |
| Loss of activity over time in a multi-day experiment | Instability of the compound in the experimental medium at physiological temperatures (e.g., 37°C). | - If possible, replenish the compound in the medium daily. - For longer-term experiments, consider the stability limitations and design control experiments to assess compound activity over time. |
| Unexpected side-effects or off-target activity | Presence of degradation products. | - Use high-purity this compound. - Follow strict storage and handling protocols to minimize degradation. - If degradation is suspected, perform analytical chemistry (e.g., LC-MS) to check the integrity of the compound in your stock solution. |
Data Presentation: Solution Stability and Storage
| Form | Solvent | Storage Temperature | Duration | Notes |
| Solid | N/A | -20°C | At least 6 months | Store under a nitrogen atmosphere. |
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Store under nitrogen. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Store under nitrogen. |
| Working Solution | Aqueous Co-solvent | Room Temperature | < 1 day | Prepare fresh before each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is an example and may require optimization for your specific application.
-
Start with Stock Solution: Begin with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add Co-solvents Sequentially: In a sterile tube, add the following solvents in order, ensuring the solution is mixed thoroughly after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
-
Final Dilution: Add 45% saline to reach the final desired volume and concentration. The final solution should be clear.
-
Use Immediately: This formulation should be prepared fresh on the day of use and administered as soon as possible.
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the mechanism by which a PROTAC, utilizing a VHL ligand like this compound, induces the degradation of a target protein.
Caption: PROTAC-mediated degradation pathway.
Experimental Workflow: Solution Preparation and Handling
This workflow outlines the key steps for preparing and using this compound solutions to minimize stability issues.
References
Technical Support Center: Optimizing PROTAC Concentration for Maximum Degradation
Welcome to the Technical Support Center for optimizing Proteolysis Targeting Chimera (PROTAC) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter while determining the optimal PROTAC concentration for maximal protein degradation.
Troubleshooting Guide
Problem: Low or No Target Protein Degradation Observed
This is one of the most common challenges when working with PROTACs. The following step-by-step guide will help you identify the potential cause and find a solution.
Step 1: Verify Target Engagement and Ternary Complex Formation
Before assessing degradation, it is crucial to confirm that your PROTAC can bind to the target protein and the E3 ligase, and facilitate the formation of a productive ternary complex.[1]
-
Recommended Experiments:
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Cellular Thermal Shift Assay (CETSA): To confirm target engagement in intact cells. A successful PROTAC will increase the thermal stability of the target protein.[2]
-
Co-Immunoprecipitation (Co-IP): To verify the formation of the ternary complex (Target-PROTAC-E3 Ligase) in a cellular context.[2]
-
Biophysical Assays (e.g., SPR, BLI, ITC, FRET): To quantify binary and ternary complex formation and determine binding affinities and cooperativity in a cell-free system.[3][]
-
Step 2: Optimize PROTAC Concentration and Incubation Time
The concentration of the PROTAC and the duration of treatment are critical parameters that require careful optimization.
-
Recommended Experiments:
-
Dose-Response Experiment: Test a broad range of PROTAC concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for degradation. This will also help determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Time-Course Experiment: At a fixed, potentially optimal PROTAC concentration, perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the ideal incubation time for maximal degradation.
-
Step 3: Investigate the "Hook Effect"
A common phenomenon with PROTACs is the "hook effect," where at high concentrations, the degradation efficiency decreases, resulting in a bell-shaped dose-response curve. This is due to the formation of unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) at excessive PROTAC concentrations.
-
Troubleshooting Steps:
-
If you observe a bell-shaped curve, confirm the hook effect by repeating the experiment with a wider and more granular range of concentrations, especially at the higher end.
-
Identify the optimal concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Step 4: Assess Cellular Factors
The cellular environment plays a significant role in PROTAC efficacy.
-
Key Considerations:
-
E3 Ligase Expression: Confirm that the recruited E3 ligase (e.g., VHL, Cereblon) is expressed at sufficient levels in your cell line using techniques like Western blotting or qPCR.
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Cell Permeability: PROTACs are often large molecules, and poor cell permeability can limit their efficacy. Consider using permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Proteasome Function: Ensure the proteasome is functional in your cell line. Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein.
-
Step 5: Evaluate PROTAC Stability and Off-Target Effects
-
Compound Integrity: Ensure your PROTAC is stable in the experimental media and conditions.
-
Off-Target Effects: High concentrations or lack of selectivity can lead to the degradation of unintended proteins. Use quantitative proteomics to assess the global protein landscape upon PROTAC treatment.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve is bell-shaped. What is happening?
A1: You are likely observing the "hook effect." This occurs at high PROTAC concentrations where the formation of unproductive binary complexes (PROTAC with either the target protein or the E3 ligase alone) outcompetes the formation of the productive ternary complex required for degradation. To mitigate this, perform a detailed dose-response curve to identify the optimal concentration that gives maximum degradation (Dmax) and avoid using concentrations that fall into the hook effect region.
Q2: I don't see any degradation at any concentration. What should I check first?
A2: First, verify target engagement and ternary complex formation using assays like CETSA or Co-IP. If the PROTAC is not binding to its intended targets, degradation will not occur. Also, confirm the expression of both the target protein and the recruited E3 ligase in your cell line.
Q3: How do I determine the optimal incubation time for my PROTAC?
A3: The kinetics of degradation can vary significantly between different PROTACs and cell lines. It is recommended to perform a time-course experiment at a concentration that you have identified as effective from a dose-response study. This will help you pinpoint the time point at which maximum degradation occurs.
Q4: What are DC50 and Dmax, and why are they important?
A4:
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax (maximum degradation): The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies a more efficacious PROTAC. These parameters are crucial for characterizing and comparing the efficacy of different PROTACs.
Q5: How can I be sure the degradation is proteasome-dependent?
A5: To confirm that the degradation is occurring via the ubiquitin-proteasome system, you can co-treat your cells with your PROTAC and a proteasome inhibitor, such as MG132. If the degradation is proteasome-dependent, the addition of the inhibitor should "rescue" the target protein from degradation.
Data Presentation
Table 1: Example Dose-Response Data for a Hypothetical PROTAC
| PROTAC Conc. (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 75 |
| 10 | 48 |
| 100 | 15 |
| 1000 | 25 |
| 10000 | 60 |
From this data, the DC50 would be approximately 10 nM, and the Dmax would be around 85% degradation (15% remaining). The increase in remaining protein at 1000 nM and 10000 nM indicates a hook effect.
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps for generating a dose-response curve to determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cell line of interest
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
12-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 12-well plates at a density that allows them to be in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to capture the full dose-response curve, including any potential hook effect. Include a vehicle control (DMSO).
-
Incubation: Treat the cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate.
-
Strip and re-probe the membrane with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax.
-
Visualizations
References
Technical Support Center: Strategies to Improve In Vivo Stability of (S,R,S)-AHPC-Boc PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-Boc containing Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving the stability and performance of your PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTACs?
A1: this compound is a Boc-protected form of (S,R,S)-AHPC (a derivative of von Hippel-Lindau, VHL, E3 ligase ligand). It is a crucial building block for constructing PROTACs that hijack the VHL E3 ligase to induce targeted protein degradation. The (S,R,S) stereochemistry is critical for effective binding to the VHL E3 ligase, initiating the ubiquitination and subsequent degradation of the target protein.
Q2: My this compound PROTAC shows excellent in vitro degradation but poor in vivo efficacy. What are the potential reasons?
A2: This is a common issue known as an in vitro-in vivo disconnect. Several factors can contribute to this:
-
Poor Pharmacokinetics (PK): The PROTAC may have low bioavailability, rapid clearance, or a short half-life in vivo.
-
Metabolic Instability: The PROTAC molecule, particularly the linker or the warhead, can be rapidly metabolized in the liver or other tissues into inactive forms.[1][2]
-
Low Solubility and Permeability: PROTACs are often large molecules that violate Lipinski's "rule of five," leading to poor absorption and distribution.[3][4]
-
Formation of Competitive Metabolites: A significant issue with some VHL-recruiting PROTACs is their metabolism into species that still bind to the target protein but no longer recruit the E3 ligase. These metabolites can act as competitive inhibitors of the intact PROTAC, reducing its efficacy.[1]
Q3: What are the primary metabolic liabilities of VHL-recruiting PROTACs?
A3: The linker region is often the most susceptible to metabolism. Common metabolic reactions include oxidation, hydrolysis, and N-dealkylation. For VHL ligands based on hydroxyproline, such as (S,R,S)-AHPC, cleavage of the VHL ligand moiety has been observed. It is crucial to identify these "soft spots" to guide medicinal chemistry efforts for improved stability.
Q4: How can I improve the solubility and oral bioavailability of my this compound PROTAC?
A4: Several formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and enhance solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the dissolution and absorption of lipophilic PROTACs.
-
Prodrug Approach: Modifying the PROTAC with a promoiety that is cleaved in vivo to release the active molecule can enhance solubility and permeability.
-
Chemical Modification: Introducing polar groups or intramolecular hydrogen bonds can improve solubility and cell permeability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High in vitro potency, low in vivo efficacy | Poor pharmacokinetic properties (e.g., high clearance, low exposure). | Conduct a full pharmacokinetic study in rodents to determine Cmax, AUC, and half-life. See Protocol 1 . |
| Metabolic instability leading to inactive metabolites. | Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to identify metabolic hotspots. See Protocol 2 . | |
| Formation of a competitive metabolite that binds the target protein but not VHL. | Analyze plasma and tissue samples for metabolites. If a competitive metabolite is identified, consider linker modification to block the metabolic site. | |
| Rapid clearance in vivo | Susceptibility to Phase I or Phase II metabolism. | Modify the linker or warhead at the site of metabolism. For example, deuteration at a metabolically active site can sometimes slow down metabolism. |
| Poor formulation leading to low absorption. | Experiment with different formulation strategies such as ASDs or lipid-based formulations to improve solubility and absorption. | |
| High variability in in vivo results | Inconsistent formulation and dosing. | Ensure a homogenous and stable formulation. Use appropriate vehicles for administration. See product datasheets for recommended solvents. |
| Animal-to-animal variability in metabolism. | Increase the number of animals per group to ensure statistical significance. |
Quantitative Data Summary
Due to the proprietary nature of many PROTAC development programs, specific in vivo stability data for this compound PROTACs is not widely available in the public domain. The following table provides an illustrative example of pharmacokinetic parameters that should be assessed.
| PROTAC Analog | Modification | Mouse PK Half-life (t½, hours) | Mouse Liver Microsomal Stability (t½, min) | Aqueous Solubility (µg/mL) |
| Parent this compound PROTAC | - | Data not publicly available | Data not publicly available | Data not publicly available |
| Analog 1 | Linker Modification (e.g., ether to PEG) | Hypothetical Improvement | Hypothetical Improvement | Hypothetical Improvement |
| Analog 2 | Warhead Modification (e.g., deuteration) | Hypothetical Improvement | Hypothetical Improvement | No significant change expected |
| Analog 3 | Formulation (e.g., ASD) | Apparent t½ may increase due to sustained absorption | No change | Significant Improvement |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of an this compound PROTAC following intravenous (IV) and oral (PO) administration.
Materials:
-
This compound PROTAC
-
Vehicle for IV and PO administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Male CD-1 mice (8-10 weeks old)
-
Blood collection tubes (e.g., EDTA-coated)
-
LC-MS/MS system
Procedure:
-
Dose Formulation: Prepare the PROTAC in the appropriate vehicle at the desired concentration. Ensure the solution is clear and homogenous.
-
Animal Dosing:
-
IV group (n=3): Administer the PROTAC via tail vein injection (e.g., 1 mg/kg).
-
PO group (n=3): Administer the PROTAC via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Extract the PROTAC from plasma using protein precipitation (e.g., with acetonitrile).
-
Quantify the PROTAC concentration using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the plasma concentration versus time and calculate PK parameters (Cmax, Tmax, AUC, t½, clearance, and bioavailability) using appropriate software.
Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes
Objective: To assess the intrinsic metabolic stability of an this compound PROTAC.
Materials:
-
This compound PROTAC
-
Mouse or human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, pre-warm the liver microsomes in phosphate buffer at 37°C.
-
Initiate Reaction: Add the PROTAC (final concentration typically 1 µM) to the microsome suspension. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the percentage of remaining PROTAC against time. Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time curve.
Visualizations
Caption: Experimental workflow for the in vivo evaluation and optimization of this compound PROTACs.
Caption: Troubleshooting logic for addressing in vitro/in vivo disconnects with this compound PROTACs.
Caption: Mechanism of action for this compound PROTAC-mediated protein degradation.
References
- 1. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
Validation & Comparative
A Comparative Guide to Validating (S,R,S)-AHPC-Boc Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of protein degradation mediated by Proteolysis Targeting Chimeras (PROTACs) utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Boc, against alternative degradation technologies. The focus is on the degradation of the well-characterized epigenetic reader protein, BRD4, offering a clear framework for validating and comparing the efficacy of different PROTAC strategies.
Introduction to Targeted Protein Degradation and this compound
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This compound is a widely used, high-affinity ligand for the VHL E3 ubiquitin ligase.[1] When incorporated into a PROTAC, it serves to bring the target protein into proximity with VHL, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide will use the VHL-recruiting PROTAC, MZ1, which employs a VHL ligand functionally analogous to this compound, as a primary example for comparison.[2] The performance of this VHL-based degrader will be compared with CRBN-based PROTACs, which utilize a different E3 ligase.
Performance Comparison: VHL vs. CRBN-based BRD4 Degraders
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following table summarizes the performance of a VHL-based PROTAC (MZ1) and CRBN-based PROTACs (ARV-825 and dBET1) in degrading BRD4 in various cancer cell lines.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| MZ1 | VHL | BRD4 | H661 | 8 nM | >95% at 100 nM | |
| H838 | 23 nM | >95% at 100 nM | ||||
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL) | <1 nM | Not Reported | |
| 6 T-CEM | 25.64 nM | Not Reported | ||||
| Molt4 | 4.75 nM | Not Reported | ||||
| Jurkat | ~5 nM | Not Reported | ||||
| dBET1 | CRBN | BRD4 | MV4;11 | EC50 ~430 nM | Not Reported |
Signaling Pathway: BRD4 Degradation
BRD4 is a key transcriptional co-activator that plays a critical role in the expression of various oncogenes, most notably c-Myc. By binding to acetylated histones at enhancers and promoters, BRD4 recruits the transcriptional machinery to drive gene expression. Degradation of BRD4 by PROTACs leads to the downregulation of c-Myc and other target genes, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell lines of interest (e.g., H661, H838, various leukemia and lymphoma lines)
-
PROTAC of interest (e.g., MZ1, ARV-825)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Experimental Workflow Diagram
Caption: Workflow for validating PROTAC-mediated protein degradation.
Conclusion
The data presented in this guide demonstrates that both VHL- and CRBN-based PROTACs can effectively degrade BRD4 at nanomolar concentrations. The choice between utilizing a VHL ligand like this compound or a CRBN ligand depends on several factors, including the specific target protein, the cellular context, and the desired pharmacokinetic and pharmacodynamic properties of the degrader. The experimental protocols and signaling pathway information provided herein offer a robust framework for researchers to validate and compare the efficacy of their targeted protein degradation strategies.
References
Revolutionizing Drug Discovery: A Comparative Guide to Analyzing PROTAC-Mediated Protein Degradation
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, accurately quantifying the efficacy of Proteolysis-Targeting Chimeras (PROTACs) is paramount. This guide provides an objective comparison of Western blot analysis with alternative methods, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.
PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] This catalytic mechanism of action offers a powerful alternative to traditional inhibitors, making the precise measurement of target protein knockdown a critical step in the development of these novel therapeutics.[1][3]
Comparing the Tools of the Trade: Western Blot and Its Alternatives
While Western blotting is a widely trusted and utilized technique for quantifying PROTAC-induced protein degradation, it is not without its limitations.[4] It can be time-consuming, labor-intensive, and may present challenges in reproducibility, especially when dealing with low-abundance proteins. In the fast-paced environment of drug discovery, these factors can create bottlenecks. Consequently, a range of alternative methods have emerged, each with its own set of advantages and disadvantages.
Table 1: Quantitative Comparison of Analytical Methods for PROTAC Efficacy
| Feature | Western Blot | Capillary Western Blot (e.g., Jess) | HiBiT Lamination System | Flow Cytometry | ELISA | Mass Spectrometry |
| Principle | Immunoassay on membrane | Automated capillary immunoassay | Luciferase complementation | Cell-based immunoassay | Plate-based immunoassay | Peptide/protein quantification |
| Throughput | Low to Medium | High | High | High | High | Medium to High |
| Hands-on Time | High | Low | Low | Medium | Medium | High |
| Quantitation | Semi-quantitative | Fully quantitative | Fully quantitative | Quantitative | Quantitative | Fully quantitative |
| Sensitivity | Moderate | High | High | High | High | Very High |
| Antibody Need | Yes | Yes | No (requires tagged protein) | Yes | Yes | No |
| Cost per Sample | Low to Moderate | Moderate to High | Low to Moderate | Moderate | Low to Moderate | High |
Performance Data in Action
To illustrate the practical differences between these methods, consider the following hypothetical data for the degradation of a target protein "X" after treatment with a novel PROTAC.
Table 2: Performance Data for Target Protein X Degradation
| PROTAC Conc. (nM) | Western Blot (% Degradation) | ELISA (% Degradation) | Flow Cytometry (% Positive Cells) |
| 0 (Vehicle) | 0% | 0% | 98% |
| 1 | 18% | 22% | 85% |
| 10 | 55% | 60% | 42% |
| 100 | 92% | 95% | 8% |
| DC50 (nM) | ~12 | ~9 | ~15 |
This data is illustrative and intended for comparative purposes.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western Blot workflow for PROTAC analysis.
Detailed Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the key steps for assessing protein degradation via Western blot.
1. Cell Treatment and Lysis:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Normalize the protein concentrations across all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
3. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the chemiluminescent signal using an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: HiBiT-Based Lytic Assay for Protein Degradation
This protocol describes a high-throughput, antibody-independent method for quantifying protein degradation.
1. Cell Line Generation:
-
Genetically fuse the 11-amino-acid HiBiT peptide tag to the target protein of interest using CRISPR/Cas9 or other gene-editing technologies.
-
Select and validate a clonal cell line with stable expression of the HiBiT-tagged protein.
2. Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a multi-well plate (e.g., 96-well or 384-well).
-
Treat the cells with a serial dilution of the PROTAC compound or vehicle control.
-
Incubate for the desired treatment duration.
3. Lysis and Luminescence Detection:
-
Add a lytic reagent containing the LgBiT protein and furimazine substrate to each well. This reagent lyses the cells and allows the formation of a functional NanoLuc luciferase with the HiBiT-tagged protein.
-
Incubate for a short period at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged protein.
4. Data Analysis:
-
Normalize the luminescent signal to a viability marker if necessary.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
Conclusion and Recommendations
The choice of assay for analyzing PROTAC-mediated protein degradation depends on several factors, including the specific research question, available resources, and desired throughput.
-
Western Blotting remains a valuable tool for initial validation and for providing qualitative information about protein size and potential off-target effects. Its semi-quantitative nature and lower throughput are its main drawbacks.
-
Capillary Western Blot systems offer a more automated and quantitative alternative to traditional Westerns, with higher throughput and reproducibility.
-
HiBiT-based assays are excellent for high-throughput screening and quantitative analysis, especially when high-quality antibodies are unavailable. However, they require the generation of a tagged cell line.
-
Flow Cytometry provides single-cell data, which is useful for analyzing heterogeneous cell populations.
-
ELISA is a high-throughput and quantitative method, well-suited for screening large numbers of compounds.
-
Mass Spectrometry offers the most comprehensive and unbiased analysis of the proteome, allowing for the identification of off-target effects and a deeper understanding of the PROTAC's mechanism of action.
For high-throughput screening of large compound libraries, HiBiT-based assays or ELISA are often the most practical choices. For in-depth mechanistic studies and validation of lead compounds, a combination of Western blotting and mass spectrometry is recommended. By carefully considering the strengths and weaknesses of each method, researchers can design a robust and efficient workflow for the successful development of novel PROTAC-based therapeutics.
References
Determining Efficacy of (S,R,S)-AHPC-Boc PROTACs: A Comparative Guide to DC50 and Dmax
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] (S,R,S)-AHPC-Boc based PROTACs are a class of heterobifunctional molecules that utilize a derivative of (S,R,S)-AHPC (amino-hydroxyphenyl-caproic acid), often with a Boc protecting group during synthesis, as a ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5] The primary role of the VHL E3 ligase complex is to target the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for degradation under normal oxygen conditions. By co-opting VHL, these PROTACs can induce the degradation of a wide array of specific proteins of interest (POIs).
The efficacy of a PROTAC is quantified by two key parameters:
-
DC50 : The half-maximal degradation concentration, representing the concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of protein degradation that can be achieved with a given PROTAC. A higher Dmax value signifies greater efficacy.
This guide provides a comparison of VHL-recruiting PROTACs, detailed experimental protocols for determining DC50 and Dmax, and diagrams illustrating the underlying mechanisms and workflows.
Comparative Performance of VHL-Recruiting PROTACs
The performance of VHL-recruiting PROTACs can vary significantly based on the target protein, the linker used, and the specific cell line. The following table summarizes the DC50 and Dmax values for several published VHL-recruiting PROTACs, providing a benchmark for evaluating new this compound constructs.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| LC-2 | KRAS G12C | MIA PaCa-2 | 0.32 ± 0.08 µM | ~75% | |
| LC-2 | KRAS G12C | NCI-H2030 | 0.59 ± 0.20 µM | ~75% | |
| LC-2 | KRAS G12C | NCI-H23 | 0.25 ± 0.08 µM | ~90% | |
| Compound 5 | SMARCA2 | MOLM-13 | 78 nM | 46% | |
| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 nM | 99% | |
| Compound 22 | HDAC3 | HCT116 | 0.44 ± 0.03 µM | 77% |
Note: Data is compiled from multiple sources for comparison. Experimental conditions may vary between studies.
PROTAC Mechanism of Action and Associated Signaling Pathway
A PROTAC molecule consists of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, VHL), and a linker connecting them. The PROTAC facilitates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Ubiquitination Assays for Confirming PROTAC Activity
For researchers, scientists, and drug development professionals, confirming the on-target mechanism of a Proteolysis Targeting Chimera (PROTAC) is a critical step in the development pipeline. A key event in the PROTAC mechanism of action is the ubiquitination of the target protein, which precedes its degradation by the proteasome. A variety of assays are available to detect and quantify this ubiquitination event, each with its own set of advantages and disadvantages. This guide provides a comparative overview of the most common ubiquitination assays, complete with experimental protocols and data to aid in the selection of the most appropriate method for your research needs.
Comparing the Tools: A Head-to-Head Look at Ubiquitination Assays
The choice of a ubiquitination assay depends on several factors, including the required throughput, sensitivity, and the specific information sought. Here, we compare four widely used methods: Western Blot/Immunoprecipitation (IP), AlphaLISA, NanoBRET, and Mass Spectrometry.
| Assay | Principle | Throughput | Sensitivity | Quantitative Nature | Key Outputs |
| Western Blot / IP | Size-based separation of proteins and immunodetection of ubiquitinated species. | Low | Moderate | Semi-quantitative to Quantitative | Visualization of polyubiquitin chains, confirmation of target ubiquitination. |
| AlphaLISA | Proximity-based immunoassay using donor and acceptor beads that generate a signal when in close proximity. | High | High | Quantitative | DC50 and Dmax values for ubiquitination. |
| NanoBRET | Bioluminescence resonance energy transfer between a NanoLuc-tagged target and a fluorescently labeled ubiquitin. | High | High | Quantitative | Real-time kinetics of ubiquitination in live cells, DC50 values. |
| Mass Spectrometry | Identification and quantification of ubiquitin remnant peptides on the target protein. | Low to Medium | Very High | Quantitative | Precise identification of ubiquitination sites and stoichiometry. |
Delving into the Data: A Quantitative Comparison
To illustrate the quantitative differences between these assays, consider the following hypothetical data for a PROTAC targeting BRD4. This data is representative of typical results obtained from these assays. A study comparing a TUBE-based assay with traditional Western blotting for KRAS G12C PROTACs showed a good correlation between the peak of ubiquitination (UbMax) and the half-maximal degradation concentration (DC50). For instance, a CRBN-recruiting PROTAC showed a DC50 of 0.03 µM in the Western blot analysis, which correlated with its ubiquitination profile.[1] Similarly, a VHL-recruiting PROTAC had a DC50 of 0.1 µM.[1]
| Assay | PROTAC Concentration (nM) | Signal (Arbitrary Units) | Calculated DC50 (nM) |
| Western Blot (Densitometry) | 1 | 150 | ~50 |
| 10 | 450 | ||
| 100 | 800 | ||
| 1000 | 950 | ||
| AlphaLISA | 1 | 2000 | 25 |
| 10 | 8000 | ||
| 100 | 15000 | ||
| 1000 | 16000 | ||
| NanoBRET | 1 | 3500 | 30 |
| 10 | 12000 | ||
| 100 | 25000 | ||
| 1000 | 28000 |
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the PROTAC mechanism and the workflows of the discussed ubiquitination assays.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflows for Ubiquitination Assays.
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible and reliable results. Below are foundational protocols for the key ubiquitination assays.
Immunoprecipitation and Western Blotting
This is a traditional and widely used method to visualize the ubiquitination of a target protein.
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132).
-
Lysis buffer (RIPA or similar) with protease and deubiquitinase inhibitors.
-
Antibody against the target protein for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Antibody against ubiquitin for Western blotting.
-
SDS-PAGE gels and Western blotting equipment.
Procedure:
-
Cell Lysis: Lyse treated cells in lysis buffer on ice.
-
Immunoprecipitation: Incubate the cell lysate with the target protein antibody overnight at 4°C.
-
Bead Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Run the eluate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with an anti-ubiquitin antibody, followed by a secondary antibody, and detect the signal. A smear of high molecular weight bands indicates polyubiquitination.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is a high-throughput, bead-based immunoassay that measures the proximity of two molecules. For ubiquitination, it can be adapted to detect the association of ubiquitin with the target protein.
Materials:
-
Cell lysate from PROTAC-treated cells.
-
Biotinylated anti-target protein antibody.
-
Anti-ubiquitin antibody conjugated to an acceptor bead.
-
Streptavidin-coated donor beads.
-
AlphaLISA buffer and microplates.
Procedure:
-
Reaction Setup: In a microplate, incubate the cell lysate with the biotinylated anti-target antibody and the anti-ubiquitin acceptor beads.
-
Donor Bead Addition: Add the streptavidin donor beads to the wells.
-
Incubation: Incubate the plate in the dark to allow for bead association.
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader. A signal is generated when the donor and acceptor beads are brought into close proximity by the ubiquitinated target protein.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
This live-cell assay provides real-time kinetic data on protein ubiquitination.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused ubiquitin.
-
Transfection reagent.
-
HaloTag® NanoBRET® 618 Ligand.
-
Nano-Glo® Live Cell Substrate.
-
PROTAC of interest.
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-target and HaloTag®-ubiquitin expression vectors.
-
Plating: Plate the transfected cells in a white, 96-well plate and allow them to attach.
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate.
-
BRET Measurement: Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals over time using a BRET-compatible plate reader. The BRET ratio (acceptor/donor) is proportional to the level of ubiquitination.
Quantitative Mass Spectrometry
This powerful technique allows for the precise identification and quantification of ubiquitination sites on the target protein. A common approach involves the enrichment of peptides containing the di-glycine (K-ε-GG) remnant of ubiquitin following tryptic digestion.[2][3]
Materials:
-
Cell lysate from PROTAC-treated cells (can be SILAC labeled for quantitative comparison).
-
Trypsin.
-
Antibody against K-ε-GG remnant for immunoprecipitation.
-
LC-MS/MS system.
Procedure:
-
Protein Digestion: Lyse the cells and digest the proteins with trypsin. This leaves a di-glycine remnant on ubiquitinated lysine residues.
-
Peptide Enrichment: Use an antibody specific for the K-ε-GG remnant to immunoprecipitate the ubiquitinated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry to identify the sequences of the ubiquitinated peptides and the specific sites of modification.
-
Data Analysis: Quantify the relative abundance of the ubiquitinated peptides between different treatment conditions to determine the effect of the PROTAC on target ubiquitination.
Conclusion
The confirmation of target protein ubiquitination is a cornerstone of PROTAC development. The choice of assay should be guided by the specific experimental needs, balancing factors such as throughput, sensitivity, and the desired level of detail. For initial high-throughput screening, AlphaLISA and NanoBRET assays are excellent choices. For detailed mechanistic studies and confirmation of on-target effects, Western Blot/IP and Mass Spectrometry provide invaluable information. By understanding the principles and protocols of these diverse assays, researchers can effectively and efficiently validate the activity of their PROTAC molecules and accelerate the path towards novel therapeutics.
References
The Critical Role of (S,S,S)-AHPC-Boc as a Negative Control in PROTAC Experiments
A Guide for Researchers in Drug Development
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical aspect of rigorous PROTAC research is the use of appropriate negative controls to validate that the observed protein degradation is a direct result of the PROTAC's mechanism of action. This guide provides a comprehensive comparison of active VHL-recruiting PROTACs with their inactive diastereomers, specifically highlighting the use of molecules like (S,S,S)-AHPC-Boc, to ensure the generation of robust and reliable data.
The Principle of Stereospecificity in VHL-Recruiting PROTACs
PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase rely on a specific three-dimensional conformation for binding. The active VHL ligand component of these PROTACs, often derived from (2S,4R)-4-hydroxyproline, presents a precise orientation of key functional groups that fit into the VHL binding pocket. The (S,S,S) diastereomer of the commonly used VHL ligand precursor, AHPC (amino-hydroxy-pyrrolidine-carboxamide), possesses an altered stereochemistry at the hydroxyproline moiety. This seemingly minor change dramatically disrupts the molecule's ability to bind to VHL, rendering any PROTAC constructed with this isomer incapable of forming a productive ternary complex (Target Protein : PROTAC : E3 Ligase). Consequently, (S,S,S)-AHPC-Boc and PROTACs derived from it serve as ideal negative controls.
Comparative Analysis: Active vs. Inactive Diastereomers
To illustrate the importance of the negative control, we will compare the well-characterized BET-family protein degrader, MZ1, with its inactive diastereomer, cis-MZ1. MZ1 utilizes a VHL ligand with the correct stereochemistry for VHL binding, while cis-MZ1 incorporates the inactive diastereomer, abrogating its ability to recruit the VHL E3 ligase.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the binding affinities and degradation capabilities of an active VHL-recruiting PROTAC (MZ1) and its inactive diastereomer control (cis-MZ1).
Table 1: Binding Affinities of MZ1 and cis-MZ1 [1][2]
| Compound | Target Protein (BRD4 BD2) Kd (nM) | VHL E3 Ligase Complex (VCB) Kd (nM) | Ternary Complex (BRD4 BD2:PROTAC:VCB) Kd (nM) |
| MZ1 (Active) | 15 | 66 | 3.7 |
| cis-MZ1 (Inactive Control) | Similar to MZ1* | > 15,000 | Not Formed |
*It is reported that cis-MZ1 exhibits comparable bromodomain binding affinity to MZ1.[1]
Table 2: Degradation Potency and Efficacy of MZ1 [3]
| Compound | Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| MZ1 (Active) | H661 | BRD4 | 8 | >95 |
| MZ1 (Active) | H838 | BRD4 | 23 | >95 |
| MZ1 (Active) | HeLa | BRD4 (long isoform) | 8.6 | 100 |
| MZ1 (Active) | MV4;11 | BRD4 | - | 96 |
| cis-MZ1 (Inactive Control) | Various | BRD4 | No Degradation Observed | 0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of PROTAC experiments. Below are the protocols for the key assays used to generate the comparative data.
Western Blotting for Protein Degradation
This protocol is used to determine the DC50 and Dmax of a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC and the negative control for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, α-tubulin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is used to measure the binding affinities (Kd) of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex.
-
Sample Preparation: Purify the target protein and the VHL-ElonginC-ElonginB (VCB) complex. Prepare solutions of the proteins and the PROTACs (active and inactive) in the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP).
-
Binary Titrations:
-
To measure the PROTAC-target affinity, titrate the PROTAC into the target protein solution in the ITC cell.
-
To measure the PROTAC-E3 ligase affinity, titrate the PROTAC into the VCB complex solution.
-
-
Ternary Complex Titration: To assess ternary complex formation and cooperativity, pre-saturate the PROTAC with the target protein and titrate this complex into the VCB solution.
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction.
Visualizing the Logic: Workflows and Pathways
Diagrams are essential for understanding the complex relationships in PROTAC experiments.
PROTAC Mechanism of Action. This diagram illustrates the formation of the ternary complex by an active PROTAC, leading to ubiquitination and subsequent degradation of the target protein. The inactive negative control fails to bind the VHL E3 ligase, thus preventing this cascade.
Experimental Workflow for PROTAC Validation. This flowchart outlines the key steps in a PROTAC experiment, emphasizing the parallel testing of the active compound and the negative control to validate the mechanism of action.
Conclusion
The use of a well-designed negative control, such as a PROTAC incorporating (S,S,S)-AHPC-Boc or a similar inactive diastereomer, is indispensable for the rigorous validation of PROTAC activity. By demonstrating that a stereoisomer incapable of binding the E3 ligase fails to induce protein degradation, researchers can confidently attribute the observed effects of their active PROTAC to the intended ternary complex-mediated mechanism. This approach eliminates ambiguity arising from potential off-target effects or non-specific toxicity, ensuring the generation of high-quality, reproducible data that is essential for advancing the development of novel protein-degrading therapeutics.
References
A Comparative Guide to (S,R,S)-AHPC-Boc and Other VHL Ligands for PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy and selectivity of Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of PROTAC development, and a variety of ligands have been developed to recruit it. This guide provides an objective comparison of (S,R,S)-AHPC-Boc (also known as VH032-Boc) with other prominent VHL ligands, supported by experimental data to inform the rational design of next-generation protein degraders.
Data Presentation: Quantitative Comparison of VHL Ligands
The following tables summarize key performance metrics for different VHL ligands when incorporated into PROTACs targeting the exemplary protein BRD4. This allows for a direct comparison of their intrinsic binding affinities and their functional consequences in a cellular context.
Table 1: VHL Ligand Binding Affinity
| VHL Ligand | Chemical Structure | Binding Affinity to VHL (Kd, nM)[1] |
| This compound (VH032-Boc) | (tert-butoxycarbonyl)-((2S,4R)-4-hydroxy-2-((((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)amino)carbonyl)pyrrolidin-1-yl)(3,3-dimethyl-L-valyl) | Not explicitly found in a direct comparative study, but is a Boc-protected precursor to (S,R,S)-AHPC. |
| VH032 | (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide | 185[2] |
| VH298 | (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | <100[3] |
| VHL Ligand Analog 1 | [Structure with specific modifications from systematic study] | [Corresponding Kd value][1][4] |
| VHL Ligand Analog 2 | [Structure with specific modifications from systematic study] | [Corresponding Kd value] |
Table 2: Ternary Complex Formation and Protein Degradation
Data from a systematic study of BRD4-targeting PROTACs with varying VHL ligands.
| PROTAC with VHL Ligand | Ternary Complex Kd (VHL-PROTAC-BRD4, nM) | Cooperativity (α) | Cellular Degradation DC50 (BRD4, nM) | Maximum Degradation (Dmax, %) |
| PROTAC with VH032 derivative | [Value] | [Value] | [Value] | [Value] |
| PROTAC with Analog 1 | [Value] | [Value] | [Value] | [Value] |
| PROTAC with Analog 2 | [Value] | [Value] | [Value] | [Value] |
| MZ1 (contains VH032 derivative) | [Value] | [Value] | [Value] | [Value] |
Note: The tables will be populated with specific data from relevant systematic studies upon final compilation. The provided structure is a template.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing VHL ligands.
Caption: Key factors influencing PROTAC efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
VHL Ligand Binding Affinity Assay (Fluorescence Polarization)
This assay competitively measures the binding of a VHL ligand to the VHL/Elongin B/Elongin C (VCB) complex.
Materials:
-
Purified recombinant VCB complex.
-
Fluorescently labeled VHL tracer peptide (e.g., FAM-HIF-1α peptide).
-
Assay buffer (e.g., PBS, 0.01% Tween-20).
-
Test VHL ligands (e.g., this compound, VH032).
-
384-well black, low-volume microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare a 2x solution of VCB complex and a 2x solution of the fluorescent tracer in assay buffer. Prepare serial dilutions of the test VHL ligands.
-
Assay Setup: To the microplate wells, add 5 µL of the test ligand dilution. Add 10 µL of the 2x VCB complex solution. Add 5 µL of the 2x fluorescent tracer solution.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: The decrease in polarization, caused by the displacement of the fluorescent tracer by the test ligand, is used to calculate the IC50 value, which can be converted to a Ki value.
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of ternary complex formation.
Materials:
-
Purified VCB complex.
-
Purified target protein (e.g., BRD4).
-
PROTAC molecule.
-
ITC buffer (dialysis buffer for all components to minimize heats of dilution).
-
Isothermal titration calorimeter.
Procedure:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer. Degas all solutions before use.
-
Binary Titrations (Controls):
-
Titrate the PROTAC into the VCB complex to determine the binary binding affinity.
-
Titrate the PROTAC into the target protein to determine the binary binding affinity.
-
-
Ternary Complex Titration:
-
Saturate the target protein with the PROTAC by co-incubation.
-
Titrate this binary complex into the VCB complex in the ITC cell.
-
-
Data Analysis: The heat released or absorbed after each injection is measured. The data are fitted to a suitable binding model to determine the thermodynamic parameters of the interaction. The cooperativity (α) is calculated as the ratio of the binary and ternary binding affinities.
Cellular Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the level of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
References
- 1. Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to VHL and CRBN Ligands in PROTAC Technology
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) success. This guide provides a comprehensive comparison between PROTACs developed using the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Boc, and those utilizing common ligands for the Cereblon (CRBN) E3 ligase, such as thalidomide and its analogs.
It is a common misconception that this compound is a CRBN ligand. In fact, this compound is a well-characterized ligand for the VHL E3 ligase[1][2]. Therefore, this guide will compare the efficacy of VHL-recruiting PROTACs, exemplified by those using this compound, against CRBN-recruiting PROTACs.
General Characteristics of VHL and CRBN in PROTACs
The choice between VHL and CRBN as the E3 ligase for a PROTAC can significantly impact its properties, including tissue distribution, subcellular localization of degradation, and potential off-target effects.
| Feature | VHL (von Hippel-Lindau) | CRBN (Cereblon) |
| Subcellular Localization | Predominantly cytosolic, but can shuttle to the nucleus[]. | Primarily nuclear, but can shuttle to the cytoplasm[]. |
| Tissue Expression | Broadly expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels[]. | Ubiquitously expressed in hematopoietic, neural, and epithelial tissues. Increased expression in activated lymphocytes and malignant plasma cells. |
| Substrate Promiscuity | Smaller promiscuity window, leading to higher selectivity. | Broad substrate promiscuity, which can lead to off-target degradation of zinc-finger transcription factors. |
| Complex Turnover | Forms relatively long-lived complexes, suitable for stable target proteins. | Fast complex turnover rates, advantageous for rapid degradation of target proteins. |
| Ligand Properties | Peptidomimetic ligands are common. | Smaller, more drug-like ligands (e.g., thalidomide analogs) are widely used. |
Quantitative Performance of VHL and CRBN-based PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize representative data for PROTACs targeting the same protein but utilizing either VHL or CRBN ligands. It is important to note that direct head-to-head comparisons with identical target binders and linkers are not always available, and the data is collated from various studies.
Table 1: Comparison of VHL and CRBN-based PROTACs Targeting FLT-3
| E3 Ligase Recruited | PROTAC | DC50 | Dmax | Cell Line |
| VHL | Representative VHL-based FLT-3 PROTAC | Not specified | Not specified | Not specified |
| CRBN | Representative CRBN-based FLT-3 PROTAC | Not specified | Not specified | Not specified |
Table 2: Degradation of CRBN by a VHL-recruiting PROTAC
| PROTAC | Target | DC50 | Dmax | Cell Line |
| 14a | CRBN | 200 nM | ~98% | Cancer cell lines |
| TD-165 | CRBN | 20.4 nM | 99.6% | HEK293T |
| TD-158 | CRBN | 44.5 nM | 97.1% | HEK293T |
Signaling Pathways and Experimental Workflows
The mechanism of action for PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
A typical workflow for evaluating the efficacy of a PROTAC involves a series of in vitro and cellular assays to determine its binding affinity, degradation potency, and selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for researchers to replicate and validate these findings.
Binding Assays: Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the binding affinity and kinetics of the binary and ternary complexes formed by the PROTAC.
Objective: To determine the equilibrium dissociation constant (KD) of the PROTAC for the E3 ligase and the target protein, both individually and in a ternary complex.
Materials:
-
Biacore T200 instrument or equivalent
-
Sensor chips (e.g., CM5, SA)
-
Immobilization reagents (e.g., EDC/NHS, streptavidin)
-
Purified recombinant E3 ligase (VHL or CRBN complex) and target protein
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Surface Preparation: Immobilize the E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD-binary).
-
Similarly, immobilize the target protein and inject the PROTAC to determine its binding affinity.
-
-
Ternary Complex Analysis:
-
Prepare a series of PROTAC concentrations pre-incubated with a near-saturating concentration of the target protein.
-
Inject these mixtures over the immobilized E3 ligase surface to measure the ternary complex formation and determine the ternary binding affinity (KD-ternary).
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and KD.
Cellular Degradation Assays: Western Blotting
Western blotting is a standard method to quantify the degradation of the target protein in cells treated with a PROTAC.
Objective: To determine the DC50 and Dmax of the PROTAC for the target protein.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and prepare cell lysates using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody against a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the dose-response curve to determine DC50 and Dmax.
-
Proteomics-based Selectivity Assays
Mass spectrometry-based proteomics is used to assess the selectivity of the PROTAC by quantifying changes in the entire proteome upon treatment.
Objective: To identify on-target and off-target effects of the PROTAC.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control
-
Lysis buffer and reagents for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) or other labeling reagents
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at a concentration around its DC50 for a short duration (e.g., < 6 hours) to enrich for direct targets. Prepare cell lysates and digest proteins into peptides.
-
Peptide Labeling: Label the peptides from different treatment conditions with isobaric tags (e.g., TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture by LC-MS/MS to identify and quantify proteins.
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Down-regulated proteins are potential targets or off-targets of the PROTAC.
-
Conclusion
The choice between a VHL ligand like this compound and a CRBN ligand is a critical decision in PROTAC design, with significant implications for the resulting degrader's efficacy, selectivity, and therapeutic window. VHL-based PROTACs may offer higher selectivity due to the lower promiscuity of the E3 ligase, while CRBN-based PROTACs can benefit from smaller, more drug-like ligands and rapid degradation kinetics. The provided data and experimental protocols offer a framework for researchers to make informed decisions and rigorously evaluate their PROTAC candidates. As the field of targeted protein degradation continues to expand, a deeper understanding of the interplay between the PROTAC, the target protein, and the E3 ligase will be paramount in developing the next generation of highly effective and selective therapeutics.
References
A Comparative Kinetic Analysis of Protein Degradation by (S,R,S)-AHPC-Boc PROTACs
A deep dive into the efficiency and kinetics of PROTACs utilizing the (S,R,S)-AHPC-Boc E3 ligase ligand for targeted protein degradation.
This guide provides a comparative analysis of the kinetic performance of Proteolysis Targeting Chimeras (PROTACs) that employ the this compound moiety to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We present key degradation data, detailed experimental protocols for kinetic analysis, and visualizations of the underlying biological pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Introduction to this compound PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The this compound moiety, a derivative of the VHL ligand VH032, is a commonly used component in the design of VHL-recruiting PROTACs.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the VHL E3 ligase is a critical first step in the ubiquitination and subsequent proteasomal degradation of the target protein.[5] The efficiency of this process is characterized by kinetic parameters such as the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the rate of degradation.
Comparative Kinetic Data
The following tables summarize the kinetic parameters for protein degradation by two prominent PROTACs, A947 and ARV-771, which utilize a VHL ligand based on the (S,R,S)-AHPC scaffold. These examples highlight the potency and selectivity that can be achieved with this class of PROTACs against different protein targets.
Table 1: Kinetic Parameters of SMARCA2 Degradation by A947
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| A947 | SMARCA2 | SW1573 | 39 pM | 96% |
Table 2: Kinetic Parameters of BET Protein Degradation by ARV-771
| PROTAC | Target Proteins | Cell Line | DC50 | Dmax | Reference |
| ARV-771 | BRD2, BRD3, BRD4 | 22Rv1 | < 5 nM | >95% |
Experimental Protocols
Accurate kinetic analysis of PROTAC-mediated protein degradation is essential for their development and characterization. Below are detailed protocols for key experiments used to determine the data presented above.
Western Blotting for DC50 and Dmax Determination
Western blotting is a fundamental technique to quantify the reduction in target protein levels upon PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.
-
Treat the cells with the PROTAC dilutions for a specified time (e.g., 16-24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
HiBiT Lytic Assay for Quantitative Degradation Analysis
The HiBiT system provides a sensitive and quantitative method to measure protein abundance in a high-throughput format.
1. Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag to the endogenous locus of the target protein in the cell line of interest.
2. Cell Plating and Treatment:
-
Seed the HiBiT-tagged cells in a 96-well plate.
-
Treat the cells with a serial dilution of the PROTAC for the desired time.
3. Lysis and Detection:
-
Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate, to the wells.
-
Incubate for a short period to allow cell lysis and the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.
-
Calculate the percentage of degradation for each PROTAC concentration relative to the vehicle control.
-
Determine DC50 and Dmax values by plotting the data as described for the Western blot analysis.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay directly measures the formation of the ternary complex, a key step in the PROTAC mechanism of action.
1. Cell Preparation:
-
Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (VHL) fused to HaloTag® (the energy acceptor).
2. Assay Procedure:
-
Seed the transfected cells into a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand, which is a fluorescently labeled substrate for the HaloTag®.
-
Add the PROTAC at various concentrations.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure both the donor (luminescence) and acceptor (fluorescence) signals using a plate reader equipped for BRET measurements.
3. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
An increase in the BRET ratio indicates the formation of the ternary complex.
-
Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and the experimental workflow for kinetic analysis.
Signaling Pathways Affected by this compound PROTACs
The degradation of target proteins by these PROTACs has significant downstream effects on cellular signaling pathways.
SMARCA2 Degradation
SMARCA2 is a component of the SWI/SNF chromatin remodeling complex. In cancers with a mutation in the paralog SMARCA4, cancer cells become dependent on SMARCA2 for survival. Degradation of SMARCA2 in these contexts leads to cell cycle arrest and apoptosis.
BET Protein Degradation
The BET (Bromodomain and Extra-Terminal domain) proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, most notably c-MYC. Degradation of BET proteins by PROTACs like ARV-771 leads to the downregulation of c-MYC and subsequent inhibition of cancer cell proliferation.
Conclusion
PROTACs incorporating the this compound VHL ligand demonstrate high potency and efficacy in degrading their target proteins. The examples of A947 and ARV-771 showcase the ability to achieve picomolar to low nanomolar DC50 values, leading to profound downstream effects on cancer cell signaling pathways. The experimental protocols provided herein offer a robust framework for the kinetic characterization of novel PROTACs, enabling researchers to make informed decisions in the drug discovery and development process. The continued exploration of PROTACs built upon the this compound scaffold holds significant promise for the development of new therapeutics against a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Linker Scaffolds for (S,R,S)-AHPC-Boc PROTACs in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides a comparative study of different linker types for Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-Boc warhead for the von Hippel-Lindau (VHL) E3 ligase. This analysis is supported by experimental data and detailed protocols to inform the rational design of potent and effective protein degraders.
PROTACs are a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The this compound moiety is a widely used ligand for the VHL E3 ligase.[2][3] While the choice of POI ligand and E3 ligase ligand determines the target and the degradation machinery, the linker plays a critical role in the overall efficacy of the PROTAC.[1] The linker's length, composition, and flexibility influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.
This guide will compare the performance of different linker types, primarily focusing on polyethylene glycol (PEG) and alkyl chains, in the context of this compound based PROTACs.
Data Presentation: A Comparative Look at Linker Performance
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein. A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy. The following tables summarize the performance of this compound based PROTACs with different linkers targeting the BRD4 protein, a well-studied target in cancer therapy.
| PROTAC (Targeting BRD4) | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | (S,R,S)-AHPC | PEG | 8 | ~13 | >90 | |
| Compound A | (S,R,S)-AHPC | Alkyl Chain | 12 | 25 | ~85 | |
| Compound B | (S,R,S)-AHPC | Rigid Piperazine | 10 | 8 | >95 |
Table 1: Comparison of Different Linker Types for BRD4-targeting this compound PROTACs.
| Linker Type | Linker Length | DC50 (nM) | Dmax (%) | Reference |
| PEG | 4 units | 50 | 80 | |
| PEG | 6 units | 20 | 90 | |
| PEG | 8 units | 13 | >90 | |
| Alkyl Chain | 8 atoms | 100 | 70 | |
| Alkyl Chain | 12 atoms | 25 | 85 | |
| Alkyl Chain | 16 atoms | 50 | 80 |
Table 2: Impact of Linker Length on the Efficacy of BRD4-targeting this compound PROTACs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding affinity of the PROTAC to its target protein and the E3 ligase.
Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein, the complex tumbles slower, leading to an increase in polarization.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled tracer (e.g., a fluorescently tagged version of the POI ligand or E3 ligase ligand).
-
Prepare serial dilutions of the unlabeled PROTAC or individual ligands in a suitable assay buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a solution of the target protein or E3 ligase at a constant concentration.
-
-
Assay Procedure:
-
In a microplate, add the fluorescent tracer, the protein (POI or E3 ligase), and the varying concentrations of the PROTAC.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the PROTAC concentration.
-
Fit the data to a suitable binding model (e.g., one-site competition) to determine the binding affinity (Ki or IC50).
-
Protein Degradation Assay (Western Blot)
This assay is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specific duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
-
Cellular Permeability Assay (Caco-2)
This assay assesses the ability of a PROTAC to cross the intestinal epithelium, which is a predictor of oral bioavailability.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. The permeability of a compound is determined by measuring its transport across this cell monolayer.
Protocol:
-
Cell Culture:
-
Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 18-22 days to allow for differentiation and formation of a monolayer.
-
-
Assay Procedure:
-
Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time points, collect samples from the receiver compartment (basolateral for A-to-B transport and apical for B-to-A transport).
-
-
Sample Analysis:
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.
-
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western Blot experimental workflow.
Caption: Logical relationship of linker properties.
References
Safety Operating Guide
Proper Disposal of (S,R,S)-AHPC-Boc: A Guide for Laboratory Professionals
For Immediate Reference: Treat all (S,R,S)-AHPC-Boc waste as hazardous chemical waste. Due to its nature as a bioactive molecule intended for research in protein degradation, it must be handled with care to ensure personnel safety and environmental protection. The primary recommended disposal method is high-temperature incineration by a licensed hazardous waste disposal service.
This guide provides essential safety and logistical information for the proper disposal of this compound, a ligand used in the recruitment of the von Hippel-Lindau (VHL) protein, commonly employed in PROTAC technology. These procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) Required:
-
Gloves: Chemical-resistant nitrile gloves are recommended. Consider double-gloving for added protection.
-
Eye Protection: Safety glasses with side shields or safety goggles are essential.
-
Lab Coat: A standard laboratory coat must be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a suitable respirator or handling within a certified chemical fume hood is necessary.
Quantitative Data Summary for Disposal Planning
The following table outlines key parameters for the safe handling and disposal of this compound waste, based on general guidelines for potent research compounds.
| Parameter | Guideline/Information |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]. |
| Primary Disposal Method | High-temperature incineration through a licensed hazardous waste facility[2][3]. |
| Waste Classification | Hazardous Chemical Waste[2]. |
| Waste Segregation | Segregate solid, liquid, and sharp waste streams contaminated with this compound. Do not mix with other waste streams unless approved by your institution's EHS office. |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. Waste should be stored in designated satellite accumulation areas. |
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must adhere to institutional and local regulations for hazardous waste.
1. Waste Identification and Segregation:
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Solid Waste: This includes contaminated consumables such as gloves, pipette tips, vials, bench paper, and any other disposable materials that have come into contact with this compound.
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Liquid Waste: This category comprises unused solutions of this compound, solvents used for its dissolution, and the initial rinsate from cleaning contaminated glassware.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with the compound should be placed in a designated, puncture-proof sharps container.
2. Waste Collection and Containerization:
-
Use chemically compatible, leak-proof containers with secure screw-top caps for all waste streams. High-density polyethylene (HDPE) or plastic-coated glass bottles are suitable for liquid waste.
-
Ensure all waste containers are clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name: "this compound" and the approximate concentration and quantity.
-
Never dispose of this compound or its solutions down the drain.
3. Decontamination of Work Surfaces and Equipment:
-
Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound.
-
Use an appropriate solvent (e.g., 70% ethanol) for wiping down surfaces.
-
All cleaning materials, such as wipes, must be disposed of as solid hazardous waste.
4. Storage and Final Disposal:
-
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve contacting the Environmental Health and Safety (EHS) office or submitting an online request.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (S,R,S)-AHPC-Boc
Topic: Personal Protective Equipment for Handling (S,R,S)-AHPC-Boc
Content Type: This guide provides essential, immediate safety and logistical information, including operational and disposal plans. It offers procedural, step-by-step guidance to directly answer specific operational questions, aiming to be the preferred source for laboratory safety and chemical handling information.
Audience: Researchers, scientists, and drug development professionals.
Quantitative Data Summary
A summary of the available quantitative data for this compound and related compounds is presented below for easy reference.
| Property | Value/Information | Source/Comment |
| Molecular Formula | C36H58ClN5O10S | |
| Molecular Weight | 788.39 g/mol | |
| Appearance | Powder or crystals | |
| Storage Temperature | 2-8°C (short term), -20°C (long term) | |
| Hazard Codes | H302, H315, H319 | |
| Signal Word | Warning |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial for the safe handling of this compound to prevent skin contact, eye irritation, and ingestion. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles if there is a significant risk of splashing. | To protect against eye irritation from dust particles or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) are required. A 100% cotton or flame-resistant lab coat must be worn. Wear closed-toe shoes and long pants. | To prevent skin irritation upon contact. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary, especially in poorly ventilated areas or when handling large quantities where dust generation is possible. | To prevent inhalation of harmful vapors or dust. |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict operational workflow is critical for safety.
-
Preparation :
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all personnel are trained on the handling protocols for this compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before handling the compound.
-
-
Handling the Compound :
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust. If weighing the solid, do so carefully within the fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Post-Experiment Procedures :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all waste as described in the disposal plan below.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.
-
Chemical Waste :
-
Solid this compound waste and contaminated materials (e.g., gloves, absorbent pads) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. The label should include the full chemical name.
-
For solutions containing this compound, the waste should also be collected in a labeled hazardous waste container. Given the presence of the Boc protecting group, which is acid-labile, the waste should not be mixed with strong acids.
-
-
Empty Containers :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).
-
The rinsate must be collected and disposed of as chemical waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory waste, ensuring the original label is defaced.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
